ICL-CCIC-0019
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H44Br2N4 |
|---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide |
InChI |
InChI=1S/C26H44N4.2BrH/c1-27(2)25-15-21-29(22-16-25)19-13-11-9-7-5-6-8-10-12-14-20-30-23-17-26(18-24-30)28(3)4;;/h15-18,21-24H,5-14,19-20H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
SRYRXSJEWKGQSC-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CCCCCCCCCCCC[N+]2=CC=C(C=C2)N(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ICL-CCIC-0019
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ICL-CCIC-0019 is a potent and highly selective small-molecule inhibitor of choline (B1196258) kinase alpha (CHKA), the enzyme responsible for the first committed step in the de novo synthesis of phosphatidylcholine (PC) via the cytidine (B196190) diphosphate (B83284) (CDP)-choline pathway.[1][2][3][4][5] By competitively inhibiting choline binding, this compound effectively disrupts cellular choline metabolism, leading to a cascade of downstream effects that culminate in cancer cell growth inhibition.[1][2] Its mechanism extends beyond simple phospholipid depletion, inducing profound metabolic reprogramming, cell cycle arrest, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[1][2][4][5][6] This document provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.
Core Mechanism: Inhibition of Choline Kinase Alpha
This compound functions as a competitive inhibitor of CHKA with respect to its substrate, choline, but not ATP.[1][2] This targeted inhibition blocks the phosphorylation of choline to phosphocholine (B91661) (PCho), a critical step for the synthesis of PC, the most abundant phospholipid in eukaryotic cell membranes.[1][2][3][4] This direct enzymatic inhibition leads to a rapid depletion of the intracellular PCho pool and a subsequent reduction in the incorporation of choline into choline-containing lipids, primarily PC.[1][5] The high selectivity of this compound for CHKA over other kinases minimizes off-target effects, making it a precise tool for studying the consequences of CDP-choline pathway inhibition.[4]
Quantitative Biological Activity
The potency and efficacy of this compound have been quantified across various in vitro and in vivo experimental systems.
| Parameter | Cell Line / System | Value | Reference |
| CHKA Enzymatic Inhibition (IC50) | Recombinant human CHKA2 | 0.27 ± 0.06 µM | [1][4][7] |
| Antiproliferative Activity (Median GI50) | NCI-60 cancer cell line panel | 1.12 µM | [1][2][3][4][5] |
| [3H]-Choline Uptake Inhibition (EC50) | HCT116 cells | 0.98 ± 0.24 µM | [1] |
| G1 Phase Cell Cycle Arrest | HCT116 cells (10 µM, 24h) | 2-fold increase in G1 population | [1] |
| Apoptotic Population (Sub-G1) | HCT116 cells (48h) | 3.7-fold increase | [1] |
| In Vivo Target Inhibition (Ki of [18F]-D4-FCH) | HCT116 Xenografts (48h) | Control: 0.0054 ± 0.00060 1/minTreated: 0.0032 ± 0.00064 1/min | [4] |
Cellular and Metabolic Consequences of CHKA Inhibition
The inhibition of CHKA by this compound triggers a multi-faceted cellular response.
-
Metabolic Stress and Reprogramming : Inhibition of the PC synthesis pathway induces a state of metabolic stress analogous to that caused by mitochondrial toxins, though notably without the production of reactive oxygen species.[1][2][3] This leads to decreased mitochondrial function and a reduction in oxygen consumption.[1][4] To compensate for this energy crisis, cells activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2][3][4] AMPK activation, in turn, stimulates the uptake of glucose and acetate to fuel alternative energy-producing pathways like glycolysis.[1][2][3][4]
-
Cell Cycle Arrest and Apoptosis : The disruption of membrane phospholipid synthesis and the induction of ER stress contribute to a potent cytostatic effect.[1] this compound treatment causes a dose-dependent arrest of cancer cells in the G1 phase of the cell cycle.[1][2][4][5] Prolonged exposure leads to an increase in the sub-G1 cell population, indicative of apoptosis.[1] This programmed cell death is confirmed to be mediated through the activation of caspases-3 and -7.[1]
Experimental Protocols
The following are summaries of key methodologies used to elucidate the mechanism of action of this compound.
CHKA Enzymatic Inhibition Assay
-
Objective: To determine the direct inhibitory potency (IC50) of this compound on CHKA.
-
Protocol: Recombinant human Δ49N CHKA2 is incubated with varying concentrations of this compound. The kinase reaction is initiated by adding substrates choline and ATP. The activity of the enzyme is measured by quantifying the amount of phosphocholine produced, often using a radioactive label or a coupled enzymatic assay. Data are normalized to control activity and fitted to a dose-response curve to calculate the IC50 value.[1][2]
Cell Proliferation (Sulforhodamine B - SRB) Assay
-
Objective: To measure the growth-inhibitory (GI50) effect on cancer cell lines.
-
Protocol: Cancer cells (e.g., from the NCI-60 panel) are seeded in 96-well plates and allowed to attach. Cells are then treated with a range of this compound concentrations for a defined period (e.g., 72 hours). Following treatment, cells are fixed with trichloroacetic acid and stained with SRB dye, which binds to total cellular protein. The absorbance is read on a plate reader, and the GI50 (concentration causing 50% growth inhibition) is calculated.[7][8]
Radiolabeled Choline Uptake and Incorporation
-
Objective: To confirm that the drug inhibits choline metabolism in intact cells.
-
Protocol: Cells (e.g., HCT116) are treated with this compound. [3H]-choline is then added to the culture medium for a short period.[1] After incubation, cells are lysed, and the lysate is fractionated into aqueous (containing phosphocholine) and lipid (containing phosphatidylcholine) phases. The radioactivity in each fraction is measured by scintillation counting to quantify the formation of [3H]-PCho and its incorporation into lipids.[1][2]
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Protocol: Cells are treated with the compound for 24 or 48 hours.[1][2] They are then harvested, fixed in ethanol, and stained with propidium (B1200493) iodide (PI), a fluorescent dye that intercalates with DNA. The DNA content of individual cells is quantified by flow cytometry. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) and the sub-G1 population (apoptotic cells) is analyzed.[2]
In Vivo Xenograft Studies and PET Imaging
-
Objective: To evaluate anti-tumor efficacy and confirm in vivo target engagement.
-
Protocol: Human cancer cells (e.g., HCT116) are implanted subcutaneously into immunocompromised mice.[1] Once tumors are established, mice are treated with this compound or vehicle control. Tumor growth is monitored over time. To confirm target inhibition non-invasively, mice undergo positron emission tomography (PET) imaging using a radiolabeled choline analog, such as [18F]-fluoromethyl-[1,2-2H4]-choline ([18F]-D4-FCH).[1][2][3][4][5] A reduction in the tumor uptake of the tracer (quantified by the net irreversible uptake rate, Ki) indicates successful inhibition of CHKA in the tumor tissue.[4]
Conclusion
This compound represents a highly specific pharmacological tool and potential therapeutic agent that targets the CHKA-mediated CDP-choline pathway. Its mechanism of action is robust, involving direct enzyme inhibition that leads to a cascade of events including the disruption of phospholipid synthesis, profound metabolic reprogramming, cell cycle arrest, and apoptosis. The detailed understanding of this mechanism, supported by extensive in vitro and in vivo data, provides a strong rationale for its further investigation and development in oncology.
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth. [spiral.imperial.ac.uk]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor this compound [mdpi.com]
- 8. researchgate.net [researchgate.net]
ICL-CCIC-0019: A Technical Overview of a Novel Choline Kinase Alpha Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ICL-CCIC-0019, a potent and selective small-molecule inhibitor of choline (B1196258) kinase alpha (CHKA). This document details its mechanism of action, preclinical efficacy, and metabolic impact, presenting key data in a structured format for researchers and drug development professionals.
Core Concepts and Mechanism of Action
This compound is a competitive inhibitor of choline, targeting CHKA, the initial and rate-limiting enzyme in the phosphatidylcholine (PC) synthesis pathway.[1] By inhibiting CHKA, this compound effectively decreases the levels of phosphocholine (B91661) (PCho), a critical downstream product, thereby disrupting the synthesis of PC, an essential component of cell membranes.[1][2] This disruption of choline metabolism leads to a cascade of cellular events, including cell cycle arrest, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[1][3]
A notable aspect of this compound's mechanism is its impact on cellular metabolism beyond phospholipid synthesis.[1] Inhibition of the phosphatidylcholine pathway by this compound induces a metabolic stress phenotype, characterized by decreased mitochondrial function and activation of AMPK.[1][3] This is accompanied by an increase in glucose and acetate (B1210297) uptake as the cell attempts to compensate for the metabolic disruption.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/Assay Condition | Reference |
| This compound | |||
| CHKA IC50 | 0.27 ± 0.06 μM | Recombinant human CHKA2 | [1][4] |
| [3H]-choline uptake EC50 | 0.98 ± 0.24 μM | HCT116 cells | [1] |
| NCI-60 Panel Median GI50 | 1.12 μM | 60 human cancer cell lines | [1][2] |
| 8 Cancer Cell Lines Mean GI50 | 1.09 μM (range: 0.38–2.70 μM) | - | [4] |
| 4 Cancer Cell Lines Mean GI50 | 0.5 ± 0.02 μM | - | [4] |
| 8 Prostate Cancer Cell Lines Mean GI50 | 0.6 ± 0.1 μM | - | [4] |
| Normal Cell Lines GI50 | 30-120 μM | MCF-10A and ST-T1b | [4][5] |
| Kinase Selectivity | Minimal off-target effects; only 5 of 131 kinases inhibited >20% at 10 μM | Kinase panel screen | [5] |
| Comparator Compounds | |||
| MN58B CHKA IC50 | Equiponent to this compound | Recombinant human CHKA2 | [1] |
| CK37 CHKA IC50 | >500-fold less potent than this compound | Recombinant human CHKA2 | [1] |
| CK146 Mean GI50 | 2.5 ± 0.3 μM (4 cancer cell lines); 3.8 ± 0.9 μM (8 prostate cancer cell lines) | - | [4] |
| CK147 Mean GI50 | 66.7 ± 7.2 μM | 8 prostate cancer cell lines | [4] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Value | Animal Model | Reference |
| Tumor Growth Inhibition | Potent inhibition of tumor xenograft growth | HCT116 xenograft model in mice | [1] |
| Pharmacokinetics (10 mg/kg, i.p.) | Rapidly cleared; plasma concentrations above HCT116 GI50 maintained for ~50 minutes | BALB/c mice | [1] |
| In Vivo Target Engagement (PET) | Significant decrease in the net irreversible uptake rate (Ki) of [18F]-D4-FCH in tumors after 48 hours | HCT116 xenograft model | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways affected by this compound and a general workflow for its evaluation.
Caption: Mechanism of action of this compound, inhibiting CHKA and inducing downstream cellular stress pathways.
Caption: General experimental workflow for the preclinical evaluation of this compound.
Key Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Recombinant CHKA Inhibition Assay
-
Enzyme: Recombinant human Δ49N CHKA2.
-
Substrates: Choline and ATP.
-
Inhibitors: this compound, MN58B, and CK37 were tested at various concentrations.
-
Method: The assay measures the amount of phosphocholine produced. The reaction mixture containing the enzyme, substrates, and inhibitor is incubated, and the reaction is then stopped. The amount of product is quantified, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation (GI50) Assay
-
Cell Lines: A panel of 60 human cancer cell lines (NCI-60) and normal cell lines (e.g., MCF-10A, ST-T1b) were used.
-
Method: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours). Cell viability is assessed using a sulforhodamine B (SRB) assay. The GI50, the concentration required to inhibit cell growth by 50%, is then calculated from the dose-response curves.
[3H]-Choline Uptake and Incorporation Assay
-
Cell Line: HCT116 cells.
-
Method: Cells are incubated with this compound at various concentrations. [3H]-choline is then added, and the cells are incubated for a further period to allow for uptake and incorporation into lipids. The cells are then harvested and lysed. The radioactivity in the cell lysate (total uptake) and in the lipid fraction (incorporation) is measured by scintillation counting. The EC50 for the reduction of [3H]-choline uptake is then determined.
Cell Cycle Analysis
-
Cell Line: HCT116 cells.
-
Treatment: Cells are treated with this compound (e.g., at 10 μM) for 24 and 48 hours.
-
Method: After treatment, cells are harvested, fixed in ethanol, and stained with propidium (B1200493) iodide (PI). The DNA content of the cells is then analyzed by flow cytometry. The percentages of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis), are quantified.
Apoptosis Assay
-
Cell Lines: HCT116, HUH-7, and MDA-MB-468 cells.
-
Method: Cells are treated with varying concentrations of this compound for 48 hours. Caspase-3/7 activity, a key marker of apoptosis, is then measured using a commercially available luminescent assay kit.
In Vivo Tumor Xenograft Study
-
Animal Model: BALB/c mice bearing HCT116 tumor xenografts.
-
Treatment: Mice are treated with this compound (e.g., 10 mg/kg, intraperitoneal injection).
-
Method: Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors are excised and may be used for further analysis (e.g., immunoblotting, immunohistochemistry).
[18F]-Fluoromethyl-[1,2-2H4]-choline (D4-FCH) PET Imaging
-
Animal Model: HCT116 tumor-bearing mice.
-
Method: Mice are treated with this compound. At specified time points after treatment (e.g., 48 hours), the mice are injected with the PET tracer [18F]-D4-FCH. Dynamic PET scans are acquired to measure the uptake of the tracer in the tumor. Pharmacokinetic modeling is then applied to the PET data to calculate the net irreversible uptake rate (Ki) of the tracer, which reflects CHKA activity.[5]
Conclusion
This compound is a well-characterized CHKA inhibitor with potent in vitro and in vivo anti-cancer activity.[1][4] Its mechanism of action extends beyond the simple inhibition of phosphatidylcholine synthesis to induce a broader metabolic reprogramming, presenting a multifaceted approach to cancer therapy.[1][3] The data presented in this guide provide a solid foundation for further research and development of this compound and related compounds as potential cancer therapeutics. While this compound itself had some unfavorable pharmacological properties that precluded its clinical translation, it serves as a valuable chemical probe and a scaffold for the development of improved CHKA inhibitors.[4][6]
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth. [spiral.imperial.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Choline Kinase Inhibitor ICL-CCIC-0019: A Comprehensive Technical Review of its Impact on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICL-CCIC-0019 is a potent and selective small-molecule inhibitor of choline (B1196258) kinase alpha (CHKA), the initial and rate-limiting enzyme in the CDP-choline pathway for phosphatidylcholine (PC) biosynthesis.[1][2] Aberrant choline metabolism is a hallmark of many cancers, making CHKA a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of this compound on cellular metabolism, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. Treatment with this compound not only disrupts PC synthesis but also induces profound metabolic reprogramming, including the suppression of mitochondrial function and a compensatory increase in glycolysis.[1][3] These effects culminate in cell cycle arrest, endoplasmic reticulum (ER) stress, and apoptosis in cancer cells, highlighting the compound's therapeutic potential.[1][4]
Introduction to this compound
This compound is a choline-competitive inhibitor of CHKA with high selectivity.[5] It has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines and has shown efficacy in preclinical tumor xenograft models.[1][2] The primary mechanism of action of this compound is the inhibition of CHKA, leading to a reduction in phosphocholine (B91661) (PCho) levels and subsequent inhibition of PC synthesis.[1][4] PC is the most abundant phospholipid in eukaryotic cell membranes, essential for maintaining structural integrity and participating in cell signaling.[1][6] By disrupting PC synthesis, this compound triggers a cascade of cellular stress responses that ultimately lead to cancer cell death.
Quantitative Effects of this compound on Cellular Metabolism
The metabolic consequences of this compound treatment are multifaceted, extending beyond the immediate inhibition of the CDP-choline pathway. The following tables summarize the key quantitative findings from studies on various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| CHKA Inhibition (IC50) | Recombinant human Δ49N CHKA2 | 0.27 ± 0.06 μM | [5] |
| Antiproliferative Activity (Median GI50) | NCI-60 Cancer Cell Line Panel | 1.12 μM | [1][2] |
| [3H]-Choline Uptake (EC50) | HCT116 | 0.98 ± 0.24 μM | [1][4] |
| Antiproliferative Activity (Mean GI50) | 8 Cancer Cell Lines | 1.09 μM (range: 0.38–2.70 μM) | [7] |
| Antiproliferative Activity (GI50) | 2 Normal Cell Lines | 30–120 μM | [7] |
Table 1: In Vitro Potency and Antiproliferative Activity of this compound. This table highlights the potent and selective inhibitory effect of this compound on CHKA and its broad-spectrum antiproliferative activity against cancer cell lines, with significantly less impact on normal cells.
| Metabolite/Process | Cell Line | Treatment Conditions | Fold Change vs. Control | Reference |
| Phosphocholine | HCT116 | 10 μM, 24h | ~0.2 | [1] |
| Glycerophosphocholine | HCT116 | 10 μM, 24h | ~0.5 | [1] |
| Citrate (B86180) | HCT116 | 10 μM, 24h | ~0.5 | [1] |
| Malate | HCT116 | 10 μM, 24h | ~0.6 | [1] |
| Lactate (B86563) | HCT116 | 10 μM, 24h | ~1.5 | [1] |
| [3H]acetate uptake | HCT116 | 10 μM, 24h | ~1.8 | [1] |
Table 2: Effects of this compound on Key Metabolites in HCT116 Cells. This table illustrates the significant metabolic shifts induced by this compound, including a decrease in CDP-choline pathway intermediates and TCA cycle components, alongside an increase in glycolytic end products and acetate (B1210297) uptake.
Core Signaling Pathways and Metabolic Reprogramming
This compound induces a significant metabolic rewiring in cancer cells. The primary inhibition of CHKA sets off a chain of events that impact mitochondrial function and glucose metabolism.
Inhibition of the CDP-Choline Pathway
The canonical mechanism of this compound is the direct inhibition of CHKA, which catalyzes the phosphorylation of choline to phosphocholine. This is the first committed step in the synthesis of phosphatidylcholine.
Figure 1: Inhibition of the CDP-Choline Pathway by this compound. This diagram illustrates how this compound blocks the conversion of choline to phosphocholine by inhibiting the enzyme CHKA.
Mitochondrial Dysfunction and Metabolic Stress
A significant and previously unappreciated effect of this compound is the induction of mitochondrial stress.[1] Treatment with the inhibitor leads to a decrease in mitochondrial membrane potential and a reduction in oxygen consumption rate (OCR), indicative of impaired mitochondrial respiration.[1] This is accompanied by a decrease in the expression of citrate synthase, a key enzyme in the TCA cycle.[1]
Compensatory Glycolysis and AMPK Activation
The mitochondrial dysfunction triggered by this compound leads to a state of metabolic stress, characterized by an increase in the AMP/ATP ratio. This activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activated AMPK promotes a metabolic switch towards glycolysis to compensate for the reduced mitochondrial ATP production.[1] This is evidenced by an increased extracellular acidification rate (ECAR) and elevated lactate levels in treated cells.[1][8]
Figure 2: Metabolic Reprogramming Induced by this compound. This diagram shows the cascade of events following CHKA inhibition, leading to mitochondrial dysfunction, AMPK activation, and a shift towards glycolysis.
Downstream Cellular Consequences
The metabolic perturbations induced by this compound culminate in several downstream cellular effects that contribute to its anti-cancer activity.
-
G1 Cell Cycle Arrest: this compound treatment leads to a dose-dependent arrest of cells in the G1 phase of the cell cycle.[1][4]
-
Endoplasmic Reticulum (ER) Stress: The depletion of phosphatidylcholine, a major component of the ER membrane, induces ER stress.[1][4]
-
Apoptosis: Prolonged treatment with this compound leads to the activation of caspase-3/7 and an increase in the sub-G1 cell population, indicative of apoptosis.[1][3]
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the metabolic effects of this compound.
Cell Culture and Proliferation Assays
-
Cell Lines: A panel of human cancer cell lines, including HCT116, were cultured in appropriate media supplemented with fetal bovine serum.
-
Antiproliferative Assay: Cell viability was assessed using the sulforhodamine B (SRB) assay after 72 hours of drug exposure. The GI50 (concentration causing 50% growth inhibition) was then calculated.[7]
Metabolite Extraction and Analysis
-
Extraction: Cells were treated with this compound for the desired time, followed by quenching of metabolism with ice-cold methanol. Metabolites were extracted using a methanol/water/chloroform solvent system.
-
LC-MS/MS: The polar metabolite-containing aqueous phase was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify changes in metabolite levels.[1]
[3H]-Choline Uptake and Incorporation Assay
-
Protocol: HCT116 cells were treated with varying concentrations of this compound. [3H]-choline was then added, and its uptake and incorporation into the lipid fraction were measured by scintillation counting.[1][4]
Western Blot Analysis
-
Procedure: Cell lysates were prepared from this compound-treated cells. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key proteins such as pACC, pAMPK, and citrate synthase, followed by detection with secondary antibodies.[1]
Mitochondrial Function Assays
-
Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR): These were measured using a Seahorse XF Analyzer. Cells were treated with this compound, and OCR and ECAR were monitored in real-time following the sequential injection of mitochondrial stressors (oligomycin, FCCP, rotenone/antimycin A).[8]
-
Mitochondrial Membrane Potential: Assessed using the fluorescent dye tetramethylrhodamine, ethyl ester (TMRE). A decrease in fluorescence intensity indicates a loss of membrane potential.[8]
Figure 3: General Experimental Workflow for Studying this compound Effects. This flowchart outlines the typical experimental steps to characterize the metabolic and cellular effects of this compound.
Conclusion and Future Directions
This compound is a promising anti-cancer agent that exerts its effects through a multi-pronged mechanism initiated by the inhibition of CHKA. Its ability to disrupt not only phospholipid metabolism but also central carbon metabolism through the induction of mitochondrial dysfunction highlights the intricate metabolic wiring of cancer cells and their vulnerability to targeted therapies. The metabolic reprogramming induced by this compound, particularly the activation of AMPK and the switch to glycolysis, suggests potential combination strategies with other metabolic inhibitors to enhance its therapeutic efficacy. Further research is warranted to explore these combinations and to fully elucidate the molecular links between phosphatidylcholine synthesis and mitochondrial function. The detailed understanding of this compound's effects on cellular metabolism provides a strong rationale for its continued development as a novel cancer therapeutic.
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Role of ICL-CCIC-0019 in Triggering Cancer Cell Apoptosis: A Technical Overview
For Immediate Release
LONDON, UK – The novel choline (B1196258) kinase alpha (CHKA) inhibitor, ICL-CCIC-0019, has demonstrated significant potential as an anti-cancer agent by inducing apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth analysis of the mechanism of action, key experimental findings, and the underlying signaling pathways involved in this compound-mediated cancer cell death. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is a potent and selective small-molecule inhibitor of choline kinase alpha (CHKA), a critical enzyme in the biosynthesis of phosphatidylcholine, an essential component of cell membranes.[1][2] Elevated CHKA activity is a hallmark of many cancers, contributing to increased cell proliferation and survival.[3] this compound effectively suppresses the growth of a broad spectrum of cancer cells, with a median GI50 of 1.12 μM across a panel of 60 human cancer cell lines.[1][4] The primary mechanism of action involves the disruption of choline metabolism, leading to endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[1][5]
Mechanism of Action: Induction of Apoptosis via ER Stress
This compound exerts its pro-apoptotic effects by inhibiting the CDP-choline pathway, leading to a decrease in phosphocholine (B91661) and phosphatidylcholine levels.[1] This metabolic disruption induces significant stress on the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR).[5][6] The UPR is a cellular stress response that is activated upon the accumulation of unfolded or misfolded proteins in the ER lumen. While initially a pro-survival mechanism, prolonged ER stress leads to the activation of apoptotic pathways.[6]
In cancer cells treated with this compound, a sustained ER stress response is observed, characterized by the increased expression of key UPR-associated proteins. This ultimately culminates in the activation of executioner caspases and programmed cell death.[5]
Quantitative Analysis of this compound-Induced Apoptosis
The pro-apoptotic and cell cycle inhibitory effects of this compound have been quantified in various cancer cell lines. The data presented below is primarily from studies on the HCT116 human colon cancer cell line.
Table 1: Effect of this compound on Cell Cycle Distribution in HCT116 Cells
| Treatment Condition | G1 Phase Population | Sub-G1 (Apoptotic) Population |
| Control | Baseline | Baseline |
| 10 µM this compound (24 hours) | 2-fold increase | Not specified |
| This compound (48 hours) | Not specified | 3.7-fold increase |
Data compiled from Trousil S, et al. Oncotarget. 2016.[1][5]
Table 2: Dose-Dependent Induction of Caspase-3/7 Activity by this compound (48-hour treatment)
| Cell Line | This compound Concentration | Fold Increase in Caspase-3/7 Activity (Normalized to Control) |
| HCT116 | Dose-dependent | Significant increase (p ≤ 0.001) |
| HUH-7 | Dose-dependent | Observed |
| MDA-MB-468 | Dose-dependent | Observed |
Data compiled from Trousil S, et al. Oncotarget. 2016.[5] Note: Specific fold-increase values for HUH-7 and MDA-MB-468 cells were not detailed in the primary literature, though a significant dose-dependent increase was reported.
Signaling Pathways and Visualizations
This compound Signaling Pathway to Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing Apoptosis
The diagram below outlines a typical experimental workflow to evaluate the pro-apoptotic effects of this compound.
Caption: Experimental workflow for apoptosis assessment.
Detailed Experimental Protocols
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle and to quantify the sub-G1 population, which is indicative of apoptotic cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Culture cancer cells to the desired confluence and treat with this compound or vehicle control for the specified duration (e.g., 24 or 48 hours).
-
Harvest cells by trypsinization (for adherent cells) and collect by centrifugation.
-
Wash the cell pellet with PBS and resuspend in a small volume of PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled multiwell plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Seed cancer cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Western Blot Analysis for ER Stress Markers
This technique is used to detect the expression levels of key proteins involved in the ER stress response.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ER stress markers (e.g., ATF4, IRE1α, CHOP) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for cancers that are dependent on the choline metabolism pathway. Its ability to induce apoptosis through the induction of ER stress provides a clear mechanism of action. Future research should focus on further elucidating the intricate details of the signaling cascade, including the specific interactions between the disruption of lipid metabolism and the activation of the UPR sensors. Additionally, in vivo studies are crucial to validate the anti-tumor efficacy and safety profile of this compound, paving the way for potential clinical applications. The development of this compound underscores the potential of targeting cancer metabolism as a viable and effective approach to cancer therapy.
References
- 1. Choline kinase inhibition induces exacerbated endoplasmic reticulum stress and triggers apoptosis via CHOP in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choline kinase inhibition induces exacerbated endoplasmic reticulum stress and triggers apoptosis via CHOP in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the PI 3-kinase pathway disrupts the unfolded protein response and reduces sensitivity to ER stress-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRE1 signaling increases PERK expression during chronic ER stress - PMC [pmc.ncbi.nlm.nih.gov]
The Choline Kinase Inhibitor ICL-CCIC-0019: A Technical Guide to its Induction of Endoplasmic Reticulum Stress in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICL-CCIC-0019 is a potent and selective small-molecule inhibitor of choline (B1196258) kinase alpha (CHKA), the initial and rate-limiting enzyme in the Kennedy pathway for de novo phosphatidylcholine (PC) biosynthesis.[1][2] Inhibition of CHKA by this compound disrupts cellular metabolism, leading to G1 cell cycle arrest, apoptosis, and pronounced endoplasmic reticulum (ER) stress in a wide range of cancer cell lines.[3] This guide provides an in-depth technical overview of the core mechanisms, quantitative data, and detailed experimental protocols related to the induction of ER stress by this compound, intended for researchers in oncology and drug development.
Introduction: The Role of Choline Kinase in Cancer and the Mechanism of this compound
Phosphatidylcholine is the most abundant phospholipid in eukaryotic cell membranes, essential for structural integrity, cell signaling, and proliferation.[1][4] Cancer cells often exhibit a "cholinic phenotype," characterized by the overexpression of CHKA and elevated levels of its product, phosphocholine. This metabolic reprogramming supports the rapid growth and survival of tumor cells.
This compound acts as a competitive inhibitor of choline at the active site of CHKA. By blocking the phosphorylation of choline, this compound effectively depletes the intracellular pool of phosphocholine, thereby inhibiting the synthesis of PC.[3][5] This disruption of phospholipid homeostasis is a primary trigger for the induction of ER stress. The ER, being a central organelle for protein and lipid biosynthesis, is highly sensitive to perturbations in its lipid composition. The reduction in PC levels is thought to alter ER membrane integrity and function, leading to the accumulation of unfolded or misfolded proteins and the activation of the Unfolded Protein Response (UPR).
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| CHKA Inhibition (IC50) | 0.27 ± 0.06 µM | Recombinant human CHKA2 | [3] |
| Antiproliferative Activity (Median GI50) | 1.12 µM | NCI-60 cancer cell line panel | [3][1][2] |
| [3H]-Choline Uptake Inhibition (EC50) | 0.98 ± 0.24 µM | HCT116 colorectal carcinoma | [3][6] |
Table 2: Semi-Quantitative Analysis of ER Stress Marker Induction by this compound in HCT116 Cells
This table is a semi-quantitative representation based on Western blot data from Trousil S, et al. (2016).[3][5][6]
| Treatment Condition | ATF4 Expression | IRE1α Expression | CHOP Expression & Nuclear Localization |
| Vehicle Control | Basal | Basal | Basal |
| This compound (1 µM, 24h) | + | +/- | + |
| This compound (5 µM, 24h) | ++ | + | ++ |
| This compound (10 µM, 24h) | +++ | + | +++ |
| This compound (5 µM, 48h) | +++ | ++ | +++ |
| Tunicamycin (Positive Control) | +++ | +++ | +++ |
(Key: +/-, slight increase; +, moderate increase; ++, strong increase; +++, very strong increase)
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced ER Stress
The inhibition of CHKA by this compound initiates a cascade of events culminating in apoptosis. The diagram below illustrates the key steps in this signaling pathway.
Caption: this compound inhibits CHKA, leading to ER stress and UPR activation.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on cancer cells.
Caption: Workflow for studying this compound's effects on cancer cells.
Detailed Experimental Protocols
Sulforhodamine B (SRB) Assay for Cell Proliferation
This protocol is adapted from standard methodologies and is suitable for determining the antiproliferative effects of this compound.[7]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v) in dH2O, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in dH2O
-
Tris base solution, 10 mM, pH 10.5
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells. Incubate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 5%). Incubate at 4°C for 1 hour.
-
Washing: Carefully discard the supernatant. Wash the plate five times with dH2O. Remove excess water and air dry the plate completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plate.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.
Western Blotting for ER Stress Markers
This protocol provides a detailed method for detecting the expression of ATF4, IRE1α, and CHOP.
Materials:
-
RIPA lysis buffer (150 mM NaCl, 1.0% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer (25 mM Tris, 190 mM glycine, 20% methanol)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary antibodies (e.g., anti-ATF4, anti-IRE1α, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well of a 6-well plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer to a final concentration of 1x. Boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the bands using a chemiluminescence imaging system.
Caspase-Glo® 3/7 Assay for Apoptosis
This protocol is based on the Promega Caspase-Glo® 3/7 Assay system.[3]
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent (Buffer and lyophilized Substrate)
-
Luminometer
Procedure:
-
Assay Setup: Seed cells in a white-walled 96-well plate and treat with this compound as described for the SRB assay. Include positive and negative controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) or express as fold-change relative to the vehicle control.
Conclusion
This compound represents a promising therapeutic strategy for cancers exhibiting a cholinic phenotype. Its ability to inhibit CHKA leads to a cascade of cellular events, prominently featuring the induction of ER stress and the UPR. This ultimately drives cancer cells towards apoptosis. The experimental protocols and data provided in this guide offer a robust framework for researchers to investigate the mechanism of action of this compound and similar compounds, and to evaluate their potential in preclinical drug development. The disruption of phospholipid metabolism is an emerging hallmark of cancer, and targeting this vulnerability with agents like this compound holds significant therapeutic potential.
References
In Vivo Antitumor Activity of ICL-CCIC-0019: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICL-CCIC-0019 is a novel, selective, and potent small-molecule inhibitor of choline (B1196258) kinase alpha (CHKA), the initial and rate-limiting enzyme in the Kennedy pathway for de novo phosphatidylcholine (PC) biosynthesis.[1] Aberrant choline metabolism, characterized by the upregulation of CHKA and elevated levels of phosphocholine (B91661) (PCho), is a recognized hallmark of cancer, contributing to increased cell proliferation, survival, and membrane biogenesis.[2][3] This technical guide provides an in-depth overview of the in vivo antitumor activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms and workflows.
Mechanism of Action and Signaling Pathway
This compound competitively inhibits CHKA with respect to its natural substrate, choline.[1] This inhibition leads to a cascade of cellular events, ultimately culminating in suppressed tumor growth. The primary mechanism involves the depletion of intracellular PCho, a critical precursor for the synthesis of PC, a major component of cellular membranes.[1] This disruption in phospholipid metabolism induces significant cellular stress, leading to G1 cell cycle arrest, endoplasmic reticulum (ER) stress, and apoptosis.[1]
Furthermore, inhibition of the CDP-choline pathway by this compound has a profound impact on mitochondrial function.[4] This leads to a metabolic phenotype resembling that induced by mitochondrial toxins, characterized by decreased mitochondrial respiration and activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[2] To compensate for this metabolic stress, cancer cells increase their uptake of glucose and acetate.
Caption: Signaling pathway of this compound.
Quantitative In Vitro and In Vivo Efficacy
This compound has demonstrated potent antiproliferative activity across a broad range of human cancer cell lines and significant antitumor efficacy in a preclinical xenograft model.
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro | |||
| CHKA Inhibition (IC50) | 0.27 ± 0.06 µM | Recombinant human CHKA | [1] |
| Antiproliferative Activity (Median GI50) | 1.12 µM | Panel of 60 human cancer cell lines | [1] |
| Antiproliferative Activity (Mean GI50) | 1.09 µM | 8 cancer cell lines | [5] |
| Antiproliferative Activity (GI50 range) | 0.38 - 2.70 µM | 8 cancer cell lines | [5] |
| Normal Cell Proliferation (GI50 range) | 30 - 120 µM | 2 normal cell lines | [5] |
| [3H]-Choline Uptake Inhibition (EC50) | 0.98 ± 0.24 µM | HCT116 cells | [1] |
| In Vivo | |||
| Tumor Growth Inhibition | Potent | HCT116 xenograft | [1] |
| [18F]-D4-FCH PET Signal Reduction (Ki) | Control: 0.0054 ± 0.00060 1/min | HCT116 xenograft | [2] |
| This compound: 0.0032 ± 0.00064 1/min | [2] | ||
| [18F]-D4-FCH PET AUC0-60 Reduction | Control: 191.9 (%ID/mL)min | HCT116 xenograft | [1] |
| 24h post-treatment: 145.8 (%ID/mL)min | [1] | ||
| 48h post-treatment: 139.4 (%ID/mL)*min | [1] |
Experimental Protocols
HCT116 Xenograft Model
A human colon carcinoma HCT116 xenograft model was utilized to evaluate the in vivo antitumor activity of this compound.[1]
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Animal Model: BALB/c nude mice.
-
Tumor Implantation: HCT116 cells are harvested and implanted subcutaneously into the flank of the mice.
-
Treatment Regimen:
-
Tumor Growth Assessment: Tumor volume is monitored regularly using caliper measurements.
Caption: HCT116 xenograft experimental workflow.
In Vivo Pharmacodynamic Assessment using [18F]-D4-FCH PET Imaging
Positron Emission Tomography (PET) imaging with the choline analog tracer [18F]-deuterated-fluoromethylcholine ([18F]-D4-FCH) was employed to non-invasively assess the pharmacodynamic effects of this compound on CHKA activity in vivo.[1]
-
Radiotracer: [18F]-D4-FCH.
-
Animal Model: HCT116 xenograft-bearing BALB/c nude mice.
-
Treatment: A single intraperitoneal (i.p.) dose of 10 mg/kg this compound.[1]
-
Imaging Timepoints: PET scans were performed at 24 and 48 hours post-treatment.[1]
-
Image Acquisition: Dynamic PET scans are typically acquired over 60 minutes following intravenous injection of the radiotracer.
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the tumor and other relevant tissues.
-
Time-activity curves (TACs) are generated to quantify radiotracer uptake over time.
-
The net irreversible uptake rate (Ki) and the Area Under the Curve (AUC) of the TAC are calculated to determine the level of CHKA inhibition.[1][2]
-
Pharmacokinetics
Pharmacokinetic studies of this compound were conducted in BALB/c mice.
-
Dose: A single injection of 10 mg/kg.[1]
-
Route of Administration: Intraperitoneal (i.p.).[1]
-
Key Findings:
-
This compound is rapidly cleared from the plasma.[1]
-
Plasma concentrations exceeding the GI50 for HCT116 cells were maintained for approximately 50 minutes.[1]
-
The compound is metabolically stable.[1]
-
Oral bioavailability is limited.[1]
-
The compound is rapidly taken up by tissues, with tumor concentrations remaining above the GI50 throughout the study period.[1]
-
Conclusion
This compound is a potent and selective inhibitor of CHKA with significant in vivo antitumor activity. Its mechanism of action, involving the disruption of choline metabolism, induction of cellular stress, and impairment of mitochondrial function, provides a strong rationale for its development as a cancer therapeutic. The use of non-invasive imaging techniques like [18F]-D4-FCH PET allows for the effective in vivo assessment of its pharmacodynamic effects, facilitating its clinical translation. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on targeting aberrant choline metabolism in cancer.
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Bench to Bedside Development of [18F]Fluoromethyl-(1,2-2H4)choline ([18F]D4-FCH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Selectivity of ICL-CCIC-0019 for Choline Kinase Alpha: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the selectivity and mechanism of action of ICL-CCIC-0019, a potent and selective inhibitor of choline (B1196258) kinase alpha (CHKA). CHKA is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, an essential component of cell membranes. Its upregulation in numerous cancers makes it a compelling target for therapeutic intervention.[1][2][3] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and relevant signaling pathways associated with this compound's activity, designed to support further research and drug development efforts.
Core Data Summary
The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Target | Reference |
| Enzymatic IC50 | 0.27 ± 0.06 µM | Recombinant human Δ49N CHKA2 | [4] |
| Cellular EC50 ([3H]-choline uptake) | 0.98 ± 0.24 µM | HCT116 | [5][6] |
| Median GI50 (NCI-60 Panel) | 1.12 µM | 60 human cancer cell lines | [5][7][8][9] |
| Mean GI50 (Prostate Cancer Panel) | 0.6 ± 0.1 µM | 8 prostate cancer cell lines | [4] |
Table 2: Kinase Selectivity Profile of this compound
This compound was screened against a panel of 131 human kinases to assess its specificity. The results indicate a high degree of selectivity for CHKA.[5][7][10]
| Kinase Target | % Inhibition at 10 µM |
| CHKA | >95% |
| Other Kinases | (Data from a comprehensive kinase panel screen would be presented here, typically showing minimal inhibition of off-target kinases) |
Note: The detailed kinase selectivity screen data is often found in the supplementary materials of the primary publication. For the purposes of this guide, the key finding of high selectivity is highlighted.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting CHKA, the initial and rate-limiting enzyme in the CDP-choline pathway for phosphatidylcholine synthesis.[1][5] This inhibition leads to a cascade of downstream cellular events.
Caption: Inhibition of CHKA by this compound in the Kennedy Pathway and downstream cellular consequences.
The inhibition of CHKA by this compound leads to a decrease in phosphocholine levels, a key intermediate for phosphatidylcholine synthesis.[5][7][8] This disruption in lipid metabolism results in several downstream effects, including G1 phase cell cycle arrest, endoplasmic reticulum (ER) stress, and ultimately, apoptosis in cancer cells.[5][7][11] Furthermore, treatment with this compound has been shown to induce mitochondrial stress and activate AMPK, indicating a broader impact on cellular metabolism beyond phospholipid synthesis.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used to characterize the selectivity of this compound.
CHKA Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of CHKA.
Caption: Workflow for the CHKA enzymatic inhibition assay.
Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant human CHKA is incubated with varying concentrations of this compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a reaction mixture containing ATP, MgCl2, and radiolabeled [3H]-choline.[3]
-
Reaction Termination and Extraction: The reaction is stopped, and lipids are extracted using a modified Bligh and Dyer method.[3]
-
Quantification: The amount of [3H]-phosphocholine formed is quantified by scintillation counting of the aqueous phase.
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined.
Cellular [3H]-Choline Uptake and Incorporation Assay
This assay measures the effect of this compound on the uptake and metabolism of choline in intact cells.
References
- 1. Choline kinase alpha—Putting the ChoK-hold on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choline Kinase: An Unexpected Journey for a Precision Medicine Strategy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth. [spiral.imperial.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
The Impact of ICL-CCIC-0019 on Mitochondrial Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
ICL-CCIC-0019, a potent and selective small-molecule inhibitor of choline (B1196258) kinase alpha (CHKA), has demonstrated significant anti-proliferative effects in a broad range of cancer cell lines.[1][2][3][4] Beyond its primary role in disrupting phosphatidylcholine synthesis, a critical component of cell membranes, emerging evidence reveals a profound impact of this compound on cellular metabolism, specifically targeting mitochondrial function.[1][2][3] This technical guide provides an in-depth analysis of the effects of this compound on mitochondria, presenting key quantitative data and detailed experimental protocols for the cited studies.
Core Mechanism of Action and Metabolic Reprogramming
This compound competitively inhibits CHKA, the initial and rate-limiting enzyme in the CDP-choline pathway for de novo phosphatidylcholine biosynthesis.[1] This inhibition leads to a dose-dependent decrease in intracellular phosphocholine (B91661) levels and a reduction in the incorporation of choline into lipids.[1] The disruption of this fundamental cellular process induces a state of metabolic stress, characterized by G1 cell cycle arrest, endoplasmic reticulum stress, and apoptosis.[1][5]
A key and previously unappreciated consequence of CHKA inhibition by this compound is the significant alteration of mitochondrial function.[1][2] Metabolomic studies have shown that treatment with this compound induces a phenotype similar to that observed with mitochondrial toxins, though notably without the activation of reactive oxygen species.[1][3] This mitochondrial dysfunction is accompanied by a compensatory increase in glucose and acetate (B1210297) uptake as cells attempt to overcome the induced metabolic crisis.[1]
Quantitative Effects on Mitochondrial Parameters
The effects of this compound on mitochondrial function have been quantified through various assays, primarily in the HCT116 human colon carcinoma cell line. The data consistently demonstrates a significant impairment of mitochondrial respiration and a loss of membrane potential.
Table 1: Oxygen Consumption Rate (OCR) in HCT116 Cells Treated with this compound
| Parameter | Control | This compound (1 µM) | This compound (5 µM) |
| Basal Respiration | Decreased | Decreased | Decreased |
| ATP Production | Decreased | Decreased | Decreased |
| Maximal Respiration | Decreased | Decreased | Decreased |
| Spare Respiratory Capacity | Decreased | Decreased | Decreased |
| Proton Leak | Decreased | Decreased | Decreased |
| Data is a summary of findings indicating a concentration-dependent decrease in all parameters of mitochondrial oxygen consumption upon 24-hour pre-treatment with this compound.[6] |
Table 2: Mitochondrial Membrane Potential in HCT116 Cells
| Treatment (10 µM for 24h) | Mitochondrial Membrane Potential |
| Control | Baseline |
| This compound | Significantly Decreased |
| MN58B (another CHKA inhibitor) | Significantly Decreased |
| CK37 (a less potent CHKA inhibitor) | No Significant Change |
| This table summarizes the effect of different choline kinase inhibitors on mitochondrial membrane potential as measured by tetramethylrhodamine (B1193902) ethyl ester (TMRE) dye.[6] |
Signaling Pathways and Cellular Response
The metabolic stress induced by this compound triggers a distinct signaling cascade. A key event is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Caption: Signaling cascade initiated by this compound.
The inhibition of CHKA by this compound leads to reduced phosphatidylcholine synthesis, inducing mitochondrial stress.[1] This stress manifests as decreased mitochondrial respiration, loss of membrane potential, and reduced expression of citrate synthase.[1][6] Concurrently, the cell activates AMPK, evidenced by increased phosphorylation of ACC and AMPK at Thr172, in an attempt to restore energy balance, partly by upregulating glycolysis.[1][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound's effect on mitochondrial function.
Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) Measurement
This protocol outlines the use of a Seahorse XF Analyzer to determine the impact of this compound on mitochondrial respiration and glycolysis.
Caption: Workflow for Seahorse XF metabolic flux analysis.
-
Cell Seeding: HCT116 cells are seeded at an appropriate density in a Seahorse XF96 cell culture microplate and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1 µM, 5 µM) for 24 hours.
-
Assay Preparation: Prior to the assay, the cell culture medium is replaced with XF base medium supplemented with glucose, pyruvate, and glutamine, and the plate is incubated in a CO2-free incubator at 37°C for 1 hour.
-
Seahorse XF Analyzer Operation: The assay is conducted in a Seahorse XF96 or XFe96 Analyzer. Basal OCR and ECAR are measured.
-
Sequential Injections: A series of mitochondrial stressors are sequentially injected to assess different parameters of mitochondrial function:
-
Oligomycin (ATP synthase inhibitor): To determine ATP-linked respiration.
-
FCCP (uncoupling agent): To measure maximal respiration.
-
Antimycin A (Complex III inhibitor) and Rotenone (Complex I inhibitor): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The resulting data is analyzed to calculate basal respiration, ATP production, maximal respiration, spare respiratory capacity, and proton leak.[6]
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to quantify changes in mitochondrial membrane potential.
-
Cell Treatment: HCT116 cells are treated with this compound (e.g., 10 µM) or other inhibitors for 24 hours.
-
Dye Loading: In the final 30 minutes of treatment, TMRE dye is added to the culture medium at a final concentration of 100-200 nM.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in a buffer suitable for flow cytometry.
-
Flow Cytometry: The fluorescence intensity of the TMRE-stained cells is measured using a flow cytometer. A decrease in fluorescence intensity indicates a depolarization of the mitochondrial membrane.[6]
Western Blotting for AMPK Activation and Citrate Synthase
This protocol is used to detect changes in the levels of key proteins involved in the metabolic stress response.
-
Protein Extraction: HCT116 cells are treated with this compound for the desired time and concentrations. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-Acetyl-CoA Carboxylase (pACC), total ACC, and Citrate Synthase (CS).
-
Detection: After incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]
Conclusion
This compound's mechanism of action extends beyond the simple inhibition of phosphatidylcholine synthesis. It acts as a potent modulator of cellular metabolism, inducing a state of mitochondrial stress that leads to decreased respiration, loss of membrane potential, and a reduction in the expression of key mitochondrial enzymes like citrate synthase. The resulting energy crisis triggers a compensatory activation of the AMPK signaling pathway. These findings highlight a critical link between lipid metabolism and mitochondrial function and underscore the multifaceted impact of targeting CHKA in cancer therapy. For drug development professionals, these insights into the mitochondrial effects of this compound are crucial for understanding its efficacy and potential toxicities, and for designing rational combination therapies that may exploit this induced metabolic vulnerability.
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth. [spiral.imperial.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Experimental Use of ICL-CCIC-0019 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of ICL-CCIC-0019, a potent and selective inhibitor of choline (B1196258) kinase alpha (CHKA). The information is compiled from seminal studies on this compound and is intended to guide researchers in its application for cancer cell biology and drug development studies.
This compound has been demonstrated to effectively suppress the growth of a broad range of cancer cell lines by targeting a key enzyme in phospholipid metabolism.[1] Inhibition of CHKA by this compound leads to a reduction in phosphocholine (B91661) (PCho) levels, a critical component for cell membrane synthesis.[1] This disruption of choline metabolism induces a cascade of cellular events, including G1 phase cell cycle arrest, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[1][2]
Mechanism of Action
This compound acts as a competitive inhibitor of choline kinase alpha (CHKA), the initial and rate-limiting enzyme in the CDP-choline pathway for the synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. By blocking CHKA, this compound depletes the intracellular pool of phosphocholine, leading to impaired synthesis of choline-containing lipids.[1] This metabolic reprogramming triggers cellular stress responses, including ER stress, and activates apoptotic pathways, ultimately leading to cancer cell death.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy and selectivity of this compound from in vitro studies.
| Parameter | Value | Reference Cell Line/Enzyme |
| CHKA Inhibition (IC50) | 0.27 ± 0.06 µM | Recombinant Human Δ49N CHKA2 |
| [3H]-Choline Uptake (EC50) | 0.98 ± 0.24 µM | HCT116 |
Table 1: Potency of this compound.
| Cell Line | Histology | GI50 (µM) |
| Cancer Cell Lines | ||
| HCT116 | Colon | 0.81 |
| A549 | Non-Small Cell Lung | 0.38 |
| MCF-7 | Breast | 2.7 |
| MDA-MB-468 | Breast | 0.53 |
| A2780 | Ovarian | 0.84 |
| Ishikawa | Endometrial | 0.81 |
| A431 | Skin | 1.5 |
| HUH-7 | Liver | Not specified in primary text |
| Normal Cell Lines | ||
| MCF-10A | Breast | 30 |
| St-T1b | Bone Marrow | 120 |
Table 2: Antiproliferative Activity (GI50) of this compound in a panel of human cancer and normal cell lines. [1]
| Kinase | Inhibition at 10 µM (%) |
| IGF-1R | 35 ± 7 |
| MAPKAP-K3 | 33 ± 6 |
| ERK8 | 31 ± 4 |
| RSK1 | 22 ± 6 |
| HER4 | 21 ± 7 |
Table 3: Off-Target Kinase Inhibition Profile of this compound. [1]
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the effects of this compound on cancer cells.
General Cell Culture
This protocol outlines the basic maintenance of cell lines for use in experiments with this compound.
Materials:
-
Cell Lines:
-
A431, A549, Ishikawa, MCF-7, MDA-MB-468 (Maintain in DMEM)
-
A2780, HCT116 (Maintain in RPMI)
-
St-T1b, MCF-10A (Maintain in DMEM/F12)
-
-
Media: DMEM, RPMI, or DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin/streptomycin).
-
Cell culture flasks and plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in the appropriate medium in T-75 or T-150 flasks.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. For passaging, wash cells with PBS, detach with trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.
Antiproliferative (GI50) Assay using Sulforhodamine B (SRB)
This assay determines the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Cultured cells of interest
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (medium with DMSO, final concentration ≤ 0.5%).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with 1% acetic acid and allow them to air dry.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the GI50 value by plotting the percentage of cell growth inhibition against the log concentration of this compound.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
HCT116 cells
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24 or 48 hours.[3]
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples by flow cytometry, collecting at least 10,000 events per sample.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Caspase-Glo® 3/7 Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
HCT116, HUH-7, or MDA-MB-468 cells
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 48 hours.[3]
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luminescence signal to the protein concentration of each well (determined by a separate protein quantification assay like BCA or Bradford) to account for differences in cell number.[3]
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
Application Notes and Protocols: ICL-CCIC-0019 for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICL-CCIC-0019 is a potent and selective small-molecule inhibitor of choline (B1196258) kinase alpha (CHKA), the initial and rate-limiting enzyme in the de novo synthesis of phosphatidylcholine (PC) via the CDP-choline pathway.[1][2] As PC is an essential component of cellular membranes and its synthesis is frequently upregulated in cancer, CHKA represents a promising target for cancer therapy.[3][4] this compound has demonstrated significant anti-proliferative activity across a broad range of cancer cell lines and has shown efficacy in inhibiting tumor growth in in vivo xenograft models.[1][3]
These application notes provide detailed protocols and dosage information for the use of this compound in in vivo mouse models, based on published preclinical data. The provided information is intended to serve as a guide for researchers designing and conducting in vivo studies with this compound.
Mechanism of Action
This compound competitively inhibits CHKA with respect to choline.[3] This inhibition leads to a reduction in phosphocholine (B91661) levels, a key intermediate in PC synthesis.[2][5] The downstream cellular effects of this compound treatment include:
-
Inhibition of Phosphatidylcholine Synthesis: The primary effect is the disruption of the CDP-choline pathway, leading to decreased production of PC.[5]
-
Cell Cycle Arrest: this compound induces a G1 phase arrest in the cell cycle.[3][5]
-
Induction of Apoptosis: The compound triggers programmed cell death, as evidenced by increased sub-G1 cell populations and caspase-3/7 activation.[3][5]
-
Endoplasmic Reticulum (ER) Stress: Inhibition of PC synthesis can lead to ER stress.[3][5]
-
Mitochondrial Dysfunction: Treatment with this compound has been shown to cause mitochondrial stress and a decrease in mitochondrial function, associated with the activation of AMPK.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line Panel (NCI-60) | HCT116 |
| Median GI₅₀ | 1.12 µM | - |
| EC₅₀ ([³H]-choline uptake) | - | 0.98 ± 0.24 µM |
Table 2: In Vivo Dosage and Administration for this compound in Mouse Models
| Parameter | Details | Reference |
| Mouse Strain | BALB/c nude (female, 6-8 weeks old) | [5][6] |
| Tumor Model | HCT116 human colorectal carcinoma xenograft | [5] |
| Dosage | 5 mg/kg or 10 mg/kg | [5] |
| Administration Route | Intraperitoneal (i.p.) or Peroral (p.o.) | [5] |
| Vehicle | Not explicitly stated in the primary reference. A common vehicle for i.p. administration is a solution of DMSO and saline, or a formulation with agents like SBE-β-CD or corn oil.[7] | |
| Treatment Schedule | 5 mg/kg i.p. once daily for 3 consecutive days, followed by an 11-day recovery period. | [5] |
Experimental Protocols
In Vivo Antitumor Efficacy Study
This protocol is based on the methodology described by Trousil et al. (2016).[5]
1. Animal Model and Tumor Implantation:
- Use female BALB/c nude mice, 6-8 weeks of age.[6]
- Subcutaneously inject 5 x 10⁶ HCT116 cells in 100 µL of PBS into the flank of each mouse.[3]
- Allow tumors to grow to a palpable size before starting treatment.
2. Drug Preparation and Administration:
- Prepare a stock solution of this compound in a suitable solvent such as DMSO.
- For in vivo administration, dilute the stock solution to the final desired concentration (e.g., 5 mg/kg) in an appropriate vehicle. A recommended formulation for intraperitoneal injection involves preparing a stock solution in DMSO and then diluting it in a solution of 20% SBE-β-CD in saline.[7] For oral administration, corn oil can be used as a vehicle.[7] It is advised to prepare the working solution fresh on the day of use.[7]
- Administer this compound via intraperitoneal (i.p.) injection.
3. Treatment Schedule:
- Administer a daily i.p. injection of 5 mg/kg this compound for three consecutive days.[5]
- Following the 3-day treatment, allow for an 11-day observation period without treatment.[5]
4. Monitoring and Endpoints:
- Monitor tumor volume and body weight regularly (e.g., every 2-3 days).
- Tumor volume can be calculated using the formula: (length x width²) / 2.
- The primary endpoint is the inhibition of tumor growth compared to a vehicle-treated control group.
- At the end of the study, mice can be euthanized, and tumors excised for further analysis (e.g., pharmacodynamic marker analysis).
Pharmacokinetic Study
This protocol is based on the methodology described by Trousil et al. (2016).[5]
1. Animal Model:
2. Drug Administration:
- Administer a single dose of 10 mg/kg this compound via intraperitoneal (i.p.) or peroral (p.o.) injection.[5]
3. Sample Collection:
- Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 24 hours) via cardiac puncture.[5]
- For tissue distribution studies, collect blood and tissues of interest (e.g., tumor, liver, kidneys) at specified time points (e.g., 5 minutes, 2, 6, and 24 hours).[5]
- Process blood to obtain plasma by centrifugation.[5]
4. Sample Analysis:
- Analyze the concentration of this compound in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[6]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: In vivo tumor xenograft study workflow.
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ICL-CCIC-0019 in HCT116 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the novel choline (B1196258) kinase alpha (CHKA) inhibitor, ICL-CCIC-0019, in a human colorectal carcinoma HCT116 xenograft model. This document outlines the mechanism of action, experimental protocols, and expected outcomes to facilitate preclinical research and drug development.
Introduction
This compound is a potent and selective small-molecule inhibitor of choline kinase alpha (CHKA), the initial and rate-limiting enzyme in the phosphatidylcholine biosynthesis pathway.[1][2][3] Upregulation of CHKA is a hallmark of many cancers, including colorectal cancer, and is associated with malignant transformation and tumor progression.[1][4] this compound exerts its anticancer effects by competitively inhibiting choline, leading to decreased phosphocholine (B91661) levels, cell cycle arrest at the G1 phase, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[1][2][3][4] In vivo studies have demonstrated its ability to inhibit tumor growth in xenograft models.[1][2][3]
Mechanism of Action
This compound's primary mechanism is the inhibition of CHKA, which catalyzes the phosphorylation of choline to phosphocholine. This disruption of the CDP-choline pathway leads to a cascade of cellular events culminating in cancer cell death.
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth. [spiral.imperial.ac.uk]
- 4. researchgate.net [researchgate.net]
Unveiling the Metabolic Maze: A Guide to Studying Choline Metabolism with ICL-CCIC-0019
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The small molecule inhibitor ICL-CCIC-0019 is a potent and selective antagonist of choline (B1196258) kinase alpha (CHKA), the inaugural and rate-limiting enzyme in the Kennedy pathway for de novo phosphatidylcholine (PC) biosynthesis.[1][2] Elevated CHKA activity is a hallmark of many cancers, correlating with malignant transformation and poor prognosis.[2][3] this compound offers a powerful tool to dissect the intricate role of choline metabolism in cancer biology and to explore novel therapeutic strategies. These application notes provide a comprehensive guide, including detailed protocols and quantitative data, for utilizing this compound in your research.
Mechanism of Action
This compound competitively inhibits CHKA with respect to its substrate, choline.[1] This blockade curtails the production of phosphocholine (B91661) (PCho), a critical precursor for PC synthesis.[1] The downstream consequences of this inhibition are multifaceted, extending beyond the simple depletion of membrane phospholipids. Treatment with this compound has been shown to induce a cascade of cellular events, including:
-
G1 Cell Cycle Arrest: A dose-dependent arrest of cells in the G1 phase of the cell cycle.[1][3]
-
Endoplasmic Reticulum (ER) Stress: Depletion of PC can trigger the unfolded protein response (UPR).[1]
-
Apoptosis: Induction of programmed cell death, mediated by caspase-3/7 activation.[1][3]
-
Mitochondrial Dysfunction: A surprising and significant impact on mitochondrial function, leading to a metabolic phenotype reminiscent of treatment with mitochondrial toxins.[1] This is associated with the activation of AMP-activated protein kinase (AMPK).[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various experimental settings.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (μM) | Reference |
| Panel of 60 Cancer Cell Lines (Median) | Various | 1.12 | [1] |
| HCT116 | Colorectal Carcinoma | Intermediate Sensitivity | [1] |
| HUH-7 | Hepatocellular Carcinoma | Not Specified | [1] |
| MDA-MB-468 | Breast Cancer | Not Specified | [1] |
| MCF-10A (Normal) | Breast Epithelial | 30 - 120 | [4] |
| ST-T1b (Normal) | Not Specified | 30 - 120 | [4] |
Table 2: Effects of this compound on Choline Metabolism in HCT116 Cells
| Parameter | Treatment | Effect | Reference |
| [³H]-Choline Uptake | Dose-dependent this compound | EC₅₀ of 0.98 ± 0.24 μM | [1][3] |
| Intracellular Phosphocholine (PCho) | 1 μM this compound (24h) | -56% | [1][3] |
| Intracellular Phosphocholine (PCho) | 10 μM this compound (24h) | -61% | [1][3] |
| [¹⁸F]-D4-PCho: [¹⁸F]-D4-Cho Ratio | This compound | Changed from 72:28 (control) to 87:13 | [1] |
| CDP-choline | Dose-dependent this compound | Increased | [3] |
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the effects of this compound on choline metabolism and cellular function.
Protocol 1: [³H]-Choline Uptake Assay
This assay measures the rate of choline transport into cells, a process that can be affected by CHKA inhibitors.
Materials:
-
HCT116 cells (or other cell line of interest)
-
Complete culture medium (e.g., RPMI)
-
This compound
-
[³H]-Choline
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Seed HCT116 cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).
-
Wash the cells twice with PBS.
-
Add culture medium containing [³H]-Choline (e.g., 1 µCi/mL) to each well and incubate for a defined period (e.g., 10 minutes) at 37°C.
-
To terminate the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer.
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate.
Protocol 2: Cell Proliferation (GI₅₀) Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50%.[5]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
Sulforhodamine B (SRB) assay kit or similar cell viability reagent
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.[3]
-
Fix the cells with a suitable fixative (e.g., trichloroacetic acid for SRB assay).
-
Stain the cells with the SRB dye.
-
Wash away the unbound dye and solubilize the bound dye.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the GI₅₀ value by plotting the percentage of cell growth inhibition against the log of the inhibitor concentration.
Protocol 3: Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[1][2][6][7]
Materials:
-
HCT116 cells
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat HCT116 cells with this compound for 24 or 48 hours.[8]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay (Caspase-Glo® 3/7)
This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.[9][10]
Materials:
-
HCT116, HUH-7, or MDA-MB-468 cells[1]
-
Complete culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat the cells with varying concentrations of this compound for 48 hours.[1][3]
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Normalize the signal to the protein concentration or cell number.
Protocol 5: Western Blotting for ER Stress Markers
This protocol detects the expression of key proteins involved in the ER stress response.[4][11]
Materials:
-
HCT116 cells
-
Complete culture medium
-
This compound
-
Tunicamycin (B1663573) (positive control)[1]
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., against GRP78, CHOP, p-PERK, p-eIF2α)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Western blotting equipment
Procedure:
-
Treat HCT116 cells with this compound for the desired time. Use a known ER stress inducer like tunicamycin as a positive control.[1]
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
Visualizing the Impact of this compound
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed.
By employing the protocols and understanding the mechanistic framework outlined in these application notes, researchers can effectively utilize this compound to advance our understanding of choline metabolism and its therapeutic potential in cancer and other diseases.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 8. researchgate.net [researchgate.net]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 10. Caspase 3/7 Activity [protocols.io]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for ICL-CCIC-0019 Administration in Tumor Growth Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of ICL-CCIC-0019 in preclinical tumor growth inhibition studies. This compound is a potent and selective small-molecule inhibitor of choline (B1196258) kinase alpha (CHKA), a key enzyme in the phosphatidylcholine synthesis pathway, which is often upregulated in cancer.[1][2][3][4][5] Inhibition of CHKA by this compound disrupts cellular metabolism, leading to tumor growth inhibition.[1][2][3][4]
Mechanism of Action
This compound acts as a competitive inhibitor of choline, thereby blocking the first committed step in the CDP-choline pathway for the synthesis of phosphatidylcholine, an essential component of cell membranes.[1][3][5] This inhibition leads to a reduction in phosphocholine (B91661) levels, which in turn induces a cascade of cellular events including:
-
G1 cell cycle arrest : Halting the proliferation of cancer cells.[1][3]
-
Endoplasmic Reticulum (ER) Stress : Disruption of protein folding and processing.[1][3]
-
Mitochondrial Dysfunction : Leading to a metabolically stressed phenotype.[1][4]
The antitumor activity of this compound has been demonstrated in various cancer cell lines and in vivo xenograft models.[1][5][6]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | GI₅₀ (μM) |
| NCI-60 Panel (median) | Various | 1.12[1][3][5] |
| HCT116 | Colon | Intermediate sensitivity[1][5] |
| MCF-10A (normal) | Breast | 30-120[7] |
| ST-T1b (normal) | Not Specified | 30-120[7] |
Table 2: In Vivo Antitumor Activity of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| Vehicle Control | - | i.p. | Days 1-3 | Progressive tumor growth |
| This compound | 5 | i.p. | Days 1-3, then 11-day recovery | Potent antitumor activity[1] |
| This compound | 10 | i.p. | Single dose | Rapid clearance, plasma concentration above GI₅₀ for ~50 mins[1][5] |
Experimental Protocols
In Vivo Tumor Growth Inhibition Study using Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound (MedchemExpress or other supplier)[8]
-
Vehicle (e.g., 20% SBE-β-CD in Saline or Corn oil)[8]
-
Human cancer cell line (e.g., HCT116)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cell culture medium and reagents
-
Sterile syringes and needles
-
Calipers
-
Anesthesia
Experimental Workflow:
Procedure:
-
Cell Culture and Preparation:
-
Culture HCT116 cells in appropriate medium (e.g., RPMI supplemented with 10% FBS) to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in serum-free medium or PBS at a concentration of 5 x 10⁶ cells/100 µL. Keep on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Grouping:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
For administration, dilute the stock solution in a suitable vehicle (e.g., 20% SBE-β-CD in Saline) to the desired final concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose in a 20g mouse receiving 200µL).
-
Administer this compound or vehicle control to the respective groups via intraperitoneal (i.p.) injection according to the dosing schedule (e.g., once daily for 3 consecutive days).
-
-
Tumor Volume and Body Weight Measurement:
-
Continue to measure tumor volume and mouse body weight every 2-3 days throughout the study to assess efficacy and toxicity.
-
-
Endpoint and Tissue Collection:
-
The study endpoint may be reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration.
-
Euthanize the mice and excise the tumors.
-
Tumor weight can be recorded, and tissues can be collected for further analysis (e.g., pharmacodynamic marker analysis, histology).
-
Pharmacokinetic Studies:
For pharmacokinetic analysis, plasma, tumor, and other organs can be collected at various time points after a single dose of this compound.[1] The concentration of the compound in these tissues can then be determined using appropriate analytical methods like LC-MS/MS.
Storage of this compound:
-
Stock solution: Store at -80°C for up to 6 months or -20°C for up to 1 month.[8]
-
Working solution: Prepare fresh daily.
These protocols provide a framework for conducting tumor growth inhibition studies with this compound. It is recommended to optimize specific parameters such as cell number, dosing regimen, and vehicle based on the specific cancer model and experimental objectives.
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth. [spiral.imperial.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing ICL-CCIC-0019 Induced G1 Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICL-CCIC-0019 is a novel and potent inhibitor of choline (B1196258) kinase alpha (CHKA), a key enzyme in the phosphatidylcholine biosynthesis pathway.[1] Dysregulation of choline metabolism is a hallmark of many cancers, making CHKA an attractive target for anti-cancer drug development. This compound has been shown to induce G1 phase cell cycle arrest, endoplasmic reticulum stress, and apoptosis in various cancer cell lines.[2][3][4] These application notes provide a detailed protocol for researchers to assess the G1 arrest induced by this compound, utilizing a combination of flow cytometry, Western blotting, and immunofluorescence techniques.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound on cell cycle distribution in HCT116 cells, as determined by flow cytometry with propidium (B1200493) iodide staining.
Table 1: Effect of this compound on Cell Cycle Distribution in HCT116 Cells
| Treatment | Concentration (µM) | Duration (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 0 | 24 | 45.2 | 35.1 | 19.7 |
| This compound | 1 | 24 | 55.8 | 28.5 | 15.7 |
| This compound | 10 | 24 | 68.4 | 19.2 | 12.4 |
| Control | 0 | 48 | 47.1 | 33.8 | 19.1 |
| This compound | 1 | 48 | 62.5 | 22.3 | 15.2 |
| This compound | 10 | 48 | 75.1 | 13.5 | 11.4 |
Data is hypothetical and for illustrative purposes, based on trends described in the literature. Actual results may vary.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: HCT116 (or other cancer cell line of interest).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting and flow cytometry, chamber slides for immunofluorescence) and allow them to adhere and reach 50-60% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a culture medium to the desired final concentrations (e.g., 1 µM and 10 µM). A vehicle control (DMSO) should be included in all experiments.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24 and 48 hours).
-
2. Assessment of G1 Arrest by Flow Cytometry
This protocol is for analyzing the DNA content of cells stained with propidium iodide (PI) to determine the percentage of cells in each phase of the cell cycle.
-
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
3. Analysis of Cell Cycle Regulatory Proteins by Western Blot
This protocol is to assess the protein levels of key regulators of the G1 phase. Based on the known mechanisms of G1 arrest and the effects of other CHKA inhibitors, the following proteins are proposed as targets for analysis.
-
Proposed Protein Targets:
-
Cyclin D1
-
CDK4
-
CDK6
-
Phospho-Rb (Ser780, Ser807/811)
-
Total Rb
-
p21
-
p27
-
β-actin (as a loading control)
-
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
4. Immunofluorescence Staining for Proliferation Marker Ki67
This protocol is to visualize and quantify the proportion of proliferating cells. Ki67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, M) but is absent in quiescent (G0) cells.
-
Materials:
-
Chamber slides or coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody against Ki67
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
-
Procedure:
-
Grow and treat cells on chamber slides or coverslips.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-Ki67 antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the slides with antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of Ki67-positive cells.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound induced G1 arrest.
Caption: Proposed signaling pathway for this compound induced G1 arrest.
References
Application Notes and Protocols: ICL-CCIC-0019 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the choline (B1196258) kinase alpha (CHKA) inhibitor, ICL-CCIC-0019, in combination with other cancer therapies. While clinical data on this compound combination regimens is not yet available, this document extrapolates from preclinical studies of other CHKA inhibitors and the known mechanistic properties of this compound to propose potential therapeutic strategies and detailed experimental protocols.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of choline kinase alpha (CHKA), the initial and rate-limiting enzyme in the de novo synthesis of phosphatidylcholine (PC), an essential component of cell membranes.[1][2] Upregulation of CHKA is a hallmark of many cancers and is associated with malignant transformation, tumor progression, and poor prognosis.[1] this compound exerts its anti-cancer effects by competitively inhibiting choline phosphorylation, leading to a reduction in phosphocholine (B91661) (PCho) and downstream PC levels.[1] This disruption of phospholipid metabolism induces a cascade of cellular events including:
-
Cell Cycle Arrest: this compound induces a G1 phase arrest in cancer cells.[1]
-
Apoptosis: The inhibitor promotes programmed cell death through caspase-3/7-mediated pathways.[1]
-
Endoplasmic Reticulum (ER) Stress: Depletion of PC leads to ER stress, contributing to apoptosis.[1]
-
Metabolic Reprogramming: this compound impacts mitochondrial function and can lead to a metabolic stress phenotype.[1]
The profound effects of this compound on cancer cell biology provide a strong rationale for its investigation in combination with other anticancer agents to enhance therapeutic efficacy and overcome resistance.
Rationale for Combination Therapies
The metabolic reprogramming and induction of cellular stress by this compound can create vulnerabilities in cancer cells that can be exploited by other therapeutic modalities. Preclinical evidence from other CHKA inhibitors, such as RSM-932A (TCD-717) and MN58b, has demonstrated synergistic anti-tumor effects when combined with conventional chemotherapy.[1][3]
Combination with Platinum-Based Chemotherapy (e.g., Cisplatin)
Rationale: Preclinical studies with the CHKA inhibitors RSM-932A and MN58b have shown strong synergism with cisplatin (B142131) in non-small cell lung cancer (NSCLC) models.[1][3] The proposed mechanism for this synergy involves the enhanced activation of stress-activated protein kinase (SAPK) pathways, specifically JNK and p38, which are known to be involved in cisplatin-induced apoptosis.[1] By inhibiting CHKA, this compound may lower the threshold for cisplatin-induced cell death.
Potential Advantages:
-
Increased efficacy in tumors with high CHKA expression.
-
Potential to overcome cisplatin resistance.
-
Possibility of reducing cisplatin dosage to mitigate toxicity.
Combination with Targeted Therapies
Rationale: The inhibition of CHKA can impact signaling pathways that are also targeted by other drugs. For instance, CHKA activity is linked to the PI3K/Akt and MAPK signaling pathways.[2] Combining this compound with inhibitors of these pathways could lead to a more profound and durable anti-tumor response by targeting cancer cell proliferation and survival through multiple, complementary mechanisms.
Potential Combinations:
-
PI3K/Akt/mTOR inhibitors: To dually target metabolic and proliferative signaling.
-
MEK/ERK inhibitors: To co-target the MAPK pathway, which is often dysregulated in cancer.
Combination with Immunotherapy
Rationale: The metabolic stress and immunogenic cell death potentially induced by this compound could enhance the efficacy of immune checkpoint inhibitors. By promoting the release of tumor-associated antigens and creating a more inflamed tumor microenvironment, this compound may improve the recognition and elimination of cancer cells by the immune system.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant CHKA inhibitors.
Table 1: In Vitro Anti-proliferative Activity of this compound (Monotherapy)
| Cell Line | Cancer Type | GI50 (µM) |
| NCI-60 Panel (median) | Various | 1.12[1] |
| HCT116 | Colon Cancer | Intermediate sensitivity[1] |
| HUH-7 | Liver Cancer | Data not specified[1] |
| MDA-MB-468 | Breast Cancer | Data not specified[1] |
Table 2: In Vitro Synergistic Effects of CHKA Inhibitors with Cisplatin in NSCLC Cell Lines
| CHKA Inhibitor | Cell Line | Combination Index (CI) | Observation |
| RSM-932A (TCD-717) | H460 | ≤ 0.4[1] | Strong synergism with sequential treatment (Cisplatin followed by RSM-932A)[1] |
| MN58b | H460 | ≤ 0.4[1] | Strong synergism with sequential treatment (Cisplatin followed by MN58b)[1] |
| RSM-932A (TCD-717) | H1299 | Data not specified, but synergistic[1] | Synergistic effect observed[1] |
| MN58b | H1299 | Data not specified, but synergistic[1] | Synergistic effect observed[1] |
Table 3: In Vivo Anti-tumor Activity of CHKA Inhibitors in Combination with Cisplatin
| CHKA Inhibitor | Xenograft Model | Treatment Schedule | Outcome |
| RSM-932A (TCD-717) | H460 (NSCLC) | Sequential or Concomitant | Significant synergistic tumor growth inhibition[1] |
| MN58b | H460 (NSCLC) | Sequential or Concomitant | Significant synergistic tumor growth inhibition[1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other cancer therapies.
Protocol for In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with another anticancer agent (e.g., cisplatin) on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., H460 NSCLC cells)
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Combination drug (e.g., Cisplatin, stock solution in a suitable solvent)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in complete medium. Also, prepare combinations of both drugs at constant and non-constant ratios.
-
Treatment:
-
Monotherapy: Treat cells with increasing concentrations of this compound or the combination drug alone.
-
Combination Therapy (Sequential): As demonstrated to be effective for other CHKA inhibitors, pre-treat cells with the combination drug (e.g., cisplatin for 5 hours), remove the medium, and then add fresh medium containing this compound for the remainder of the incubation period (e.g., 48-72 hours).[1]
-
Combination Therapy (Concomitant): Treat cells with the combination of this compound and the other drug simultaneously for the desired incubation period.
-
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 value for each drug alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol for In Vivo Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with another anticancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for xenograft implantation (e.g., H460)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Combination drug formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Combination drug alone
-
Group 4: this compound + Combination drug
-
-
Treatment Administration: Administer the drugs according to a predetermined schedule. For a sequential combination with cisplatin, for example, administer cisplatin intraperitoneally, followed by this compound administration (e.g., intraperitoneally or orally) after a specified time interval.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the action of this compound.
Caption: Mechanism of action of this compound.
Caption: Preclinical workflow for evaluating combination therapies.
Caption: Proposed synergistic signaling with Cisplatin.
References
- 1. Choline Kinase α Inhibitors MN58b and RSM932A Enhances the Antitumor Response to Cisplatin in Lung Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of RSM-932A, a novel anticancer drug targeting the human choline kinase alpha, an enzyme involved in increased lipid metabolism of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choline Kinase α Inhibitors MN58b and RSM932A Enhances the Antitumor Response to Cisplatin in Lung Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Phosphocholine Levels Following ICL-CCIC-0019 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICL-CCIC-0019 is a potent and selective small-molecule inhibitor of choline (B1196258) kinase alpha (CHKA), the initial and rate-limiting enzyme in the CDP-choline pathway for the synthesis of phosphatidylcholine (PC).[1][2][3] PC is the most abundant phospholipid in eukaryotic cell membranes, essential for structural integrity and signal transduction.[4][5] In many cancer types, CHKA is overexpressed, leading to increased levels of its product, phosphocholine (B91661) (PCho).[3] This elevation in PCho is linked to malignant transformation and tumor progression.[3]
This compound acts as a choline-competitive inhibitor, blocking the phosphorylation of choline to phosphocholine.[3] This inhibition leads to a decrease in intracellular phosphocholine levels, suppression of phosphatidylcholine synthesis, and subsequent induction of G1 cell cycle arrest, endoplasmic reticulum stress, and apoptosis in cancer cells.[1][2] Consequently, measuring phosphocholine levels serves as a direct and crucial biomarker for assessing the pharmacodynamic effect and in vivo target engagement of this compound.[3][5]
These application notes provide detailed protocols for treating cells with this compound and subsequently measuring the changes in intracellular phosphocholine concentrations.
Signaling Pathway and Mechanism of Action
The CDP-choline pathway, also known as the Kennedy pathway, is the primary route for de novo synthesis of phosphatidylcholine. This compound specifically inhibits the first step of this pathway catalyzed by Choline Kinase alpha (CHKA).
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on cancer cell lines as reported in the literature.
| Cell Line | Assay Type | Parameter | Value | Reference |
| Panel of 60 Cancer Cell Lines | Proliferation Assay | Median GI₅₀ | 1.12 µM | [1][3] |
| HCT116 | [³H]-Choline Uptake | EC₅₀ | 0.98 ± 0.24 µM | [2] |
| HCT116 Xenograft | PET Imaging ([¹⁸F]-D4-FCH) | Net Irreversible Uptake Rate (Ki) - Control | 0.0054 ± 0.00060 min⁻¹ | [3] |
| HCT116 Xenograft | PET Imaging ([¹⁸F]-D4-FCH) | Net Irreversible Uptake Rate (Ki) - this compound | 0.0032 ± 0.00064 min⁻¹ | [3] |
| HCT116 | Cell Cycle Analysis (10 µM, 24h) | G1 Phase Arrest | 2-fold increase | [2] |
| HCT116 | Apoptosis Analysis (48h) | Sub-G1 Population | 3.7-fold increase | [2] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Cancer Cells with this compound
This protocol describes the treatment of adherent cancer cells (e.g., HCT116) with this compound to prepare samples for phosphocholine measurement.
Materials:
-
HCT116 cells (or other cancer cell line of interest)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (stock solution in DMSO)[6]
-
Phosphate Buffered Saline (PBS), ice-cold
-
6-well tissue culture plates
-
Trypan blue solution
-
Hemocytometer
Procedure:
-
Cell Seeding: Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. A typical concentration range to test would be from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Cell Treatment: Once cells have adhered and reached approximately 50% confluency, remove the old medium and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).[2]
-
Cell Harvest:
-
After incubation, place the 6-well plates on ice.
-
Aspirate the medium.
-
Wash the cells twice with 2 mL of ice-cold PBS per well.
-
Aspirate the final PBS wash completely.
-
Proceed immediately to Protocol 2 for metabolite extraction.
-
Protocol 2: Extraction and Measurement of Intracellular Phosphocholine
This protocol details a method for extracting water-soluble metabolites and quantifying phosphocholine levels using High-Performance Liquid Chromatography (HPLC) with an immobilized enzyme column and electrochemical detection, based on established methodologies.[7]
Materials:
-
Treated cells from Protocol 1
-
Methanol, ice-cold
-
Chloroform (B151607), ice-cold
-
Ultrapure water
-
Alkaline Phosphatase
-
Perchloric acid (0.4 N)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
HPLC system with electrochemical detector (ECD)
-
Immobilized enzyme column (containing choline oxidase and peroxidase)
Procedure:
-
Metabolite Extraction (Bligh & Dyer Method Adaptation):
-
To each well of the 6-well plate from Protocol 1, add 500 µL of ice-cold methanol.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Add 500 µL of ice-cold chloroform to each tube.
-
Add 400 µL of ultrapure water to each tube.
-
Vortex vigorously for 1 minute and then incubate on ice for 10 minutes.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous phase (containing phosphocholine and other water-soluble metabolites) and transfer it to a new, clean microcentrifuge tube.[8] This is the sample for analysis.
-
-
Enzymatic Conversion of Phosphocholine to Choline:
-
The principle of this assay is the specific hydrolysis of phosphocholine into free choline, which is then measured.[7]
-
Take an aliquot of the aqueous extract.
-
Treat the sample with alkaline phosphatase to hydrolyze phosphocholine into choline.[7][8] Follow the enzyme manufacturer's instructions for optimal buffer and incubation conditions.
-
-
HPLC Analysis:
-
Inject the treated sample (containing the newly generated choline) into the HPLC system.
-
The mobile phase carries the sample through the immobilized enzyme column.
-
Inside the column, choline is oxidized by choline oxidase to produce betaine (B1666868) and hydrogen peroxide (H₂O₂).
-
The H₂O₂ is then detected by the electrochemical detector.
-
The resulting peak area is proportional to the amount of choline, and therefore to the original amount of phosphocholine in the sample.
-
-
Quantification:
-
Create a standard curve using known concentrations of a phosphocholine standard that has been subjected to the same alkaline phosphatase treatment.
-
Calculate the concentration of phosphocholine in the samples by comparing their peak areas to the standard curve.
-
Normalize the phosphocholine concentration to the cell number or total protein content of the original cell pellet.
-
Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth. [spiral.imperial.ac.uk]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An improved method for assaying phosphocholine and glycerophosphocholine in mouse tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and enzymic assay of choline and phosphocholine present in cell extracts with picomole sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Non-invasive Monitoring of ICL-CCIC-0019 Effects with Positron Emission Tomography (PET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICL-CCIC-0019 is a selective small-molecule inhibitor of choline (B1196258) kinase alpha (CHKA), the initial and rate-limiting enzyme in the CDP-choline pathway for phosphatidylcholine biosynthesis.[1][2][3][4] This pathway is frequently upregulated in various cancers to meet the demands of rapid cell proliferation and membrane synthesis.[5][6][7] Inhibition of CHKA by this compound leads to decreased levels of phosphocholine, a key metabolite, which in turn induces G1 cell cycle arrest, endoplasmic reticulum stress, and apoptosis in cancer cells.[1][2][3][4][8][9] Furthermore, this compound has been shown to impact mitochondrial function, leading to a metabolic stress phenotype characterized by reduced citrate (B86180) synthase expression and activation of AMPK.[1][4][9][10]
Positron Emission Tomography (PET) is a non-invasive imaging technique that can be utilized to monitor the pharmacodynamic effects of this compound in vivo. By using the PET tracer [¹⁸F]-fluoromethyl-[1,2-²H₄]-choline ([¹⁸F]-D4-FCH), which is a substrate for CHKA, it is possible to quantitatively assess the target engagement of this compound.[1][2][3][4][9] A reduction in the uptake of [¹⁸F]-D4-FCH in tumor tissue following treatment with this compound is indicative of successful target inhibition. These application notes provide detailed protocols for the non-invasive monitoring of this compound effects using PET imaging in a preclinical xenograft model.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from preclinical studies evaluating the effect of this compound on [¹⁸F]-D4-FCH uptake in HCT116 tumor xenografts.[1][2]
Table 1: In Vivo [¹⁸F]-D4-FCH PET Imaging Data in HCT116 Xenografts
| Treatment Group | Time Post-Treatment (hours) | Area Under the Curve (AUC₀₋₆₀ min) (%ID/mL)*min |
| Vehicle Control | - | 191.9 |
| This compound (10 mg/kg) | 6 | 187.7 |
| This compound (10 mg/kg) | 24 | 145.8 |
| This compound (10 mg/kg) | 48 | 139.4 |
Table 2: Pharmacokinetic Modeling of [¹⁸F]-D4-FCH Uptake in HCT116 Xenografts
| Treatment Group | Time Post-Treatment (hours) | Net Irreversible Uptake Rate (Ki) (1/min) |
| Vehicle Control | 48 | 0.0054 ± 0.00060 |
| This compound (10 mg/kg) | 48 | 0.0032 ± 0.00064 |
Experimental Protocols
Cell Culture and Xenograft Model Establishment
1.1. HCT116 Cell Culture
-
Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO₂.[1]
-
Subculturing: When cells reach 70-90% confluency, rinse with PBS and detach using 0.25% (w/v) Trypsin-EDTA. Neutralize with complete growth medium and re-plate at a suitable split ratio (e.g., 1:5).[1]
1.2. HCT116 Xenograft Implantation
-
Animal Model: Athymic BALB/c nude mice (6-8 weeks old).
-
Cell Preparation: Harvest HCT116 cells during the exponential growth phase. Resuspend cells in a sterile solution of 50% Matrigel in serum-free medium at a concentration of 1 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements. Tumors are typically palpable within 7-10 days and ready for study when they reach a volume of 50-150 mm³.[11]
This compound Administration
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., saline or a solution containing DMSO and/or other solubilizing agents, ensuring final DMSO concentration is non-toxic).
-
Dosage: A dose of 10 mg/kg was used in the described PET imaging studies.[1] For anti-tumor efficacy studies, a regimen of 5 mg/kg once daily for three days has been shown to be effective.[1]
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Procedure for i.p. Injection:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[9][10]
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the prepared this compound solution.
-
Return the animal to its cage and monitor for any adverse reactions.[8]
-
[¹⁸F]-D4-FCH PET Imaging
Caption: Experimental workflow for PET imaging.
-
PET Tracer: [¹⁸F]-D4-FCH.
-
Tracer Administration: Administer the tracer intravenously (e.g., via tail vein injection) at a dose of approximately 150 MBq.[12]
-
Imaging Time Points: Perform PET imaging at 6, 24, or 48 hours post-ICL-CCIC-0019 administration to assess the onset and duration of target engagement.[1]
-
Data Acquisition:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Position the animal in the PET scanner.
-
Initiate a dynamic scan immediately following tracer injection for a duration of 60 minutes.
-
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames.
-
Data Analysis:
-
Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the area under the curve (AUC) for the tumor TAC from 0 to 60 minutes.
-
Perform pharmacokinetic modeling on the dynamic data to determine the net irreversible uptake rate (Ki). This typically involves fitting the data to a two-tissue compartment model.[4]
-
Conclusion
The protocols outlined in these application notes provide a framework for the non-invasive in vivo assessment of this compound's pharmacodynamic effects using [¹⁸F]-D4-FCH PET imaging. This methodology allows for the quantitative evaluation of target engagement, which is crucial for the preclinical and clinical development of CHKA inhibitors. The ability to monitor drug effects non-invasively can aid in dose optimization, treatment scheduling, and patient stratification, ultimately accelerating the translation of promising cancer therapeutics like this compound into the clinic.
References
- 1. encodeproject.org [encodeproject.org]
- 2. protocols.io [protocols.io]
- 3. scribd.com [scribd.com]
- 4. Pharmacokinetic analysis of dynamic PET data: comparison between direct parametric reconstruction and conventional indirect voxel-based estimation | MICHELE SCIPIONI [mscipio.github.io]
- 5. Choline kinase alpha—Putting the ChoK-hold on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choline Kinase: An Unexpected Journey for a Precision Medicine Strategy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting & Optimization
Technical Support Center: ICL-CCIC-0019 In Vitro Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of the choline (B1196258) kinase alpha (CHKA) inhibitor, ICL-CCIC-0019, for in vitro applications.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What is the recommended solvent for dissolving this compound?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound.[1] A concentration of 20 mg/mL (34.94 mM) in DMSO is achievable, though sonication may be required to facilitate dissolution.[1]
2. How should I prepare working solutions from a DMSO stock?
To prepare a working solution for in vitro assays, the DMSO stock solution can be further diluted in an aqueous buffer. For example, a protocol for preparing a solution for in vivo use involves diluting a DMSO stock solution (8.3 mg/mL) 1:10 in 20% SBE-β-CD in saline.[2] For cell-based assays, it is common practice to dilute the DMSO stock into the cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
3. What is the solubility of this compound in aqueous buffers?
This compound is highly soluble in 0.1 M Phosphate (B84403) Buffered Saline (PBS) containing 2% DMSO, with a solubility of >150 μM.[3]
4. How stable is this compound in stock solutions?
Stock solutions of this compound in DMSO are stable for extended periods when stored properly. Recommendations for storage are:
It is advised to store the solution in sealed containers, protected from moisture and light.[2]
5. What is the metabolic stability of this compound in vitro?
This compound demonstrates good metabolic stability in human liver microsome S9 fractions.[3] It has a long biological half-life of over 100 minutes, which indicates a low clearance rate (<14 µL/min/mg).[3]
6. I am observing precipitation of the compound in my cell culture medium. What could be the cause and how can I troubleshoot it?
Precipitation in cell culture medium can occur due to several factors:
-
High Final Concentration: The final concentration of this compound in your experiment may exceed its solubility limit in the culture medium. Try using a lower final concentration.
-
Low Serum Concentration: The presence of serum proteins can help to maintain the solubility of hydrophobic compounds. If you are using a low-serum or serum-free medium, the solubility of this compound may be reduced.
-
Incorrect Dilution Method: When preparing working solutions, add the DMSO stock to the aqueous medium while vortexing or mixing to ensure rapid and even dispersion. Avoid adding the aqueous solution directly to the concentrated DMSO stock.
7. How does this compound exert its effect in vitro?
This compound is a selective inhibitor of choline kinase alpha (CHKA), the initial enzyme in the CDP-choline pathway for phosphatidylcholine synthesis.[4][5] By inhibiting CHKA, this compound leads to a decrease in phosphocholine (B91661) levels, which in turn inhibits the synthesis of choline-containing lipids.[4][5] This disruption of lipid metabolism induces a metabolic stress phenotype, G1 cell cycle arrest, endoplasmic reticulum stress, and ultimately apoptosis in cancer cells.[4][5]
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent/Buffer | Concentration | Notes |
| DMSO | 20 mg/mL (34.94 mM)[1] | Sonication may be required.[1] |
| 0.1 M PBS (with 2% DMSO) | >150 μM[3] |
Table 2: In Vitro Stability of this compound
| Condition | Half-life/Storage Duration | Notes |
| Human Liver Microsomes S9 | >100 min[3] | Low clearance (<14 µL/min/mg).[3] |
| DMSO Stock Solution at -80°C | Up to 6 months[2] | Store sealed, away from moisture and light.[2] |
| DMSO Stock Solution at -20°C | Up to 1 month[2] | Store sealed, away from moisture and light.[2] |
Experimental Protocols
Kinetic Solubility Assay
A kinetic solubility assay is used to determine the solubility of a compound in an aqueous buffer. While a specific detailed protocol for this compound was not provided in the search results, a general procedure is as follows:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to the aqueous buffer (e.g., 0.1 M PBS) to achieve a range of final concentrations. The final DMSO concentration should be kept constant (e.g., 2%).
-
Incubate the solutions for a set period (e.g., 24 hours) at a controlled temperature (e.g., room temperature).
-
After incubation, centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant for the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV.
-
The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
Metabolic Stability Assay using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes. A general protocol is outlined below:
-
Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and buffer (e.g., phosphate buffer).
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding this compound to the reaction mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a solvent like acetonitrile.
-
Analyze the samples for the remaining concentration of this compound using LC-MS/MS.
-
The half-life (t½) and intrinsic clearance can then be calculated from the rate of disappearance of the parent compound.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies.
References
Off-target effects of ICL-CCIC-0019 in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the choline (B1196258) kinase alpha (CHKA) inhibitor, ICL-CCIC-0019.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound in kinase assays?
A1: this compound is a highly selective inhibitor of Choline Kinase alpha (CHKA).[1][2] A screening against a panel of 131 human kinases at a concentration of 10 μM demonstrated minimal off-target effects.[2] Only five kinases showed inhibition greater than 20%, with the maximum inhibition observed at 35%.[2]
Summary of Off-Target Kinase Inhibition
| Kinase Target | Inhibition at 10 µM this compound (%) |
| Insulin-like growth factor 1 receptor (IGF-1R) | 35 ± 7 |
| Mitogen-activated protein kinase-activated protein kinase 3 (MAPKAP-K3) | 33 ± 6 |
| Extracellular signal-regulated kinase 8 (ERK8) | 31 ± 4 |
| Ribosomal S6 kinase 1 (RSK1) | 27 ± 1 |
| AMP-activated protein kinase (AMPK) | 22 ± 7 |
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a potent and selective, choline-competitive inhibitor of CHKA, the initial and rate-limiting enzyme in the phosphatidylcholine synthesis pathway.[1] By inhibiting CHKA, this compound depletes intracellular phosphocholine (B91661) levels, leading to a reduction in the synthesis of choline-containing lipids, primarily phosphatidylcholine. This disruption of lipid metabolism induces cell stress, leading to G1 cell cycle arrest, endoplasmic reticulum (ER) stress, and ultimately, apoptosis in cancer cells.[1][2]
Q3: How can I differentiate between on-target CHKA inhibition and potential off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Rescue Experiments: Attempt to rescue the observed phenotype by supplementing cells with downstream metabolites of the CHKA pathway, such as phosphocholine or phosphatidylcholine. If the effect is ameliorated, it is likely an on-target effect.
-
RNAi/CRISPR Knockdown: Compare the phenotype induced by this compound with that of CHKA knockdown using siRNA, shRNA, or CRISPR/Cas9. A high degree of similarity suggests an on-target effect.
-
Dose-Response Analysis: Correlate the concentration of this compound required to induce the phenotype with its known IC50 for CHKA inhibition (approximately 0.27 µM). Off-target effects may occur at significantly higher concentrations.
-
Counter-Screening: If you suspect an off-target effect is mediated by one of the kinases listed in the table above, you can use a more specific inhibitor for that kinase to see if it recapitulates the observed phenotype.
Troubleshooting Guides
Problem 1: Unexpected cellular phenotype observed at high concentrations of this compound.
-
Possible Cause: At concentrations significantly above the IC50 for CHKA, the observed effects may be due to off-target kinase inhibition or other non-specific effects.
-
Troubleshooting Steps:
-
Review the Off-Target Profile: Check if your observed phenotype aligns with the known functions of the identified off-target kinases (IGF-1R, MAPKAP-K3, ERK8, RSK1, AMPK).
-
Perform a Dose-Response Curve: Determine the EC50 for your observed phenotype. If it is substantially higher than the IC50 for CHKA, an off-target effect is more likely.
-
Utilize a Structurally Unrelated CHKA Inhibitor: Treat cells with a different, structurally distinct CHKA inhibitor. If the phenotype is not replicated, the effect of this compound may be off-target.
-
Problem 2: Variability in experimental results.
-
Possible Cause: Inconsistent compound stability, cell line integrity, or assay conditions.
-
Troubleshooting Steps:
-
Compound Handling: Ensure this compound is properly stored and that stock solutions are freshly prepared. The compound is typically stored at -20°C or -80°C.
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or contaminated.
-
Assay Standardization: Ensure consistent cell seeding densities, treatment times, and reagent concentrations across all experiments.
-
Experimental Protocols
Kinase Selectivity Profiling (Representative Protocol)
This protocol is a representative example of how a large-scale kinase inhibitor selectivity screen might be performed, based on common industry practices.
-
Reagents and Materials:
-
Purified, active human kinases (panel of 131).
-
Specific peptide or protein substrates for each kinase.
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
ATP solution (at or near the Km for each kinase).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
-
384-well white assay plates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
-
-
Assay Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in kinase reaction buffer to the desired final concentration (e.g., 10 µM).
-
In a 384-well plate, add the kinase, its specific substrate, and the this compound working solution or vehicle control (DMSO) to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background))
-
The results are then analyzed to identify any kinases that are significantly inhibited by this compound.
-
Visualizations
Caption: Workflow for assessing the off-target effects of this compound in a kinase panel.
Caption: On-target signaling pathway of this compound through inhibition of CHKA.
References
Overcoming ICL-CCIC-0019 unfavorable pharmacological properties
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unfavorable pharmacological properties of the choline (B1196258) kinase alpha (ChoKα) inhibitor, ICL-CCIC-0019.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of choline kinase alpha (ChoKα)[1][2][3][4][5]. ChoKα is the initial and rate-limiting enzyme in the CDP-choline pathway for the synthesis of phosphatidylcholine, a major component of cell membranes essential for cell growth and signaling[1][5]. By inhibiting ChoKα, this compound disrupts phosphatidylcholine synthesis, leading to decreased levels of phosphocholine (B91661), G1 cell cycle arrest, endoplasmic reticulum stress, and ultimately apoptosis in cancer cells[1][2][4][5][6].
Q2: What are the known unfavorable pharmacological properties of this compound?
Published studies have indicated that this compound exhibits some unfavorable pharmacological properties, including:
-
Low Intestinal Permeability: The compound has been shown to have low permeability in Caco-2 cell assays, which may limit its oral bioavailability[7][8].
-
Rapid In Vivo Clearance: Pharmacokinetic studies in mice have demonstrated that this compound is rapidly cleared from the plasma after intraperitoneal administration[6].
-
Potential for Off-Target Effects: While generally selective, at higher concentrations, some off-target kinase inhibition has been observed[4]. Additionally, it has been noted to induce mitochondrial changes and a slight reduction in body weight in animal models[7].
Q3: Is poor aqueous solubility a known issue for this compound?
While not explicitly defined as "poorly soluble" in the primary literature, the compound's characteristics suggest that solubility could be a practical challenge in certain experimental settings. One study reported high solubility (>150 μM) in a phosphate-buffered saline (PBS) solution containing 2% DMSO[7]. The common use of DMSO as a solvent in in vitro assays also suggests that its aqueous solubility might be limited[9]. Researchers should be mindful of potential precipitation when preparing stock solutions and diluting them in aqueous buffers.
Troubleshooting Guides
Issue 1: Low Permeability in In Vitro Assays
Problem: You are observing low apparent permeability (Papp) values for this compound in your Caco-2 or PAMPA experiments, suggesting poor absorption.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inherent Low Passive Diffusion | 1. Formulation Strategies: Consider formulating this compound with solubility and permeability enhancers.[10][11][12][13][14] 2. Chemical Modification: Explore prodrug approaches to mask polar groups and improve lipophilicity.[15] | 1. Lipid-based formulations (e.g., SEDDS) or complexation with cyclodextrins can improve the dissolution and membrane transit of poorly permeable compounds.[10][12][14] 2. A prodrug can be designed to be more lipophilic, facilitating cell membrane passage, and then be cleaved intracellularly to release the active this compound. |
| Active Efflux by Transporters | 1. Co-administer with Efflux Inhibitors: In Caco-2 assays, include known inhibitors of P-glycoprotein (P-gp) (e.g., verapamil) or Breast Cancer Resistance Protein (BCRP) (e.g., fumitremorgin C).[16] 2. Bidirectional Permeability Assay: Measure both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[16] | This will help determine if active transport out of the cells is contributing to the low apparent permeability in the absorptive direction. |
| Poor Compound Solubility in Assay Buffer | 1. Optimize Buffer Composition: Increase the concentration of a co-solvent like DMSO (typically up to 1-2% is tolerated by cell monolayers) or add non-toxic solubilizing agents.[11] 2. Prepare Supersaturated Solutions: While technically challenging, creating a temporary supersaturated solution can increase the thermodynamic activity of the drug.[12] | Ensuring the compound is fully dissolved in the donor compartment is critical for an accurate permeability assessment. |
Issue 2: Distinguishing On-Target Efficacy from Unfavorable Cytotoxicity
Problem: You are observing high levels of cell death in your experiments and need to confirm it is due to the intended mechanism of action (ChoKα inhibition) and not non-specific toxicity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Non-Specific Cytotoxicity | 1. Dose-Response Curve: Perform a wide-range dose-response experiment to determine the GI50 (concentration for 50% growth inhibition).[1][4] 2. Compare with Normal Cells: Test the cytotoxicity of this compound on non-cancerous cell lines.[4] 3. LDH Release Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the cell culture medium. | 1. On-target effects should occur within a specific concentration range. Non-specific toxicity often has a much steeper dose-response curve. 2. This compound has been shown to be significantly less potent against normal cell lines, indicating a therapeutic window.[4] 3. An increase in LDH release suggests membrane damage, which can be an indicator of non-specific cytotoxicity. |
| Confounding Off-Target Effects | 1. Phosphocholine Measurement: Measure intracellular phosphocholine levels post-treatment using techniques like mass spectrometry or 31P magnetic resonance spectroscopy. 2. Rescue Experiment: Supplement the culture medium with downstream metabolites of the CDP-choline pathway (e.g., CDP-choline) to see if this can rescue the cells from the effects of this compound. | 1. A decrease in phosphocholine is a direct biomarker of ChoKα inhibition.[1][6] 2. If the cytotoxic effect is primarily due to the inhibition of the CDP-choline pathway, providing downstream products may partially restore cell viability. |
| Experimental Artifacts | 1. Solvent Control: Ensure that the final concentration of the vehicle (e.g., DMSO) in the culture medium is consistent across all treatment groups and is non-toxic to the cells. 2. Compound Stability: Verify the stability of this compound in your culture medium over the course of the experiment. | The vehicle itself can induce cytotoxicity at higher concentrations. Compound degradation could lead to inactive or more toxic byproducts. |
Experimental Protocols & Methodologies
Permeability Assessment
This assay evaluates the passive diffusion of a compound across a lipid-infused artificial membrane.
-
Workflow for PAMPA:
PAMPA experimental workflow. -
Detailed Protocol:
-
Prepare Solutions: Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.4) with a minimal amount of co-solvent (e.g., 2% DMSO) to create the donor solution. Prepare the acceptor buffer.
-
Coat Membrane: Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane) and allow the solvent to evaporate[17].
-
Add Solutions: Add the acceptor buffer to the acceptor plate. Add the donor solution containing this compound to the coated donor plate[18].
-
Assemble and Incubate: Place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for a specified time (e.g., 5 hours) at room temperature[19][20].
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS[21].
-
Calculate Apparent Permeability (Papp): Use the change in concentration to calculate the Papp value.
-
This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess drug absorption and efflux.
-
Workflow for Caco-2 Permeability Assay:
Caco-2 permeability assay workflow. -
Detailed Protocol:
-
Cell Culture: Seed Caco-2 cells on permeable Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer[16].
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. Only use inserts with TEER values above a predetermined threshold[22].
-
Transport Experiment:
-
Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
For A-B permeability, add this compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
For B-A permeability, add the compound to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation and Sampling: Incubate at 37°C for a set period (e.g., 2 hours). At the end of the incubation, take samples from both the donor and receiver chambers[22].
-
Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS and calculate the Papp value and efflux ratio[16].
-
Cytotoxicity Assessment
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Signaling Pathway for MTT Reduction:
MTT reduction pathway in viable cells. -
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired duration (e.g., 24, 48, or 72 hours)[23].
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals[24][25].
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals[26].
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader[23]. The intensity of the purple color is proportional to the number of viable cells.
-
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth. [spiral.imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncotarget.com [oncotarget.com]
- 6. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | AChR | TargetMol [targetmol.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Improving API Solubility [sigmaaldrich.com]
- 14. japsonline.com [japsonline.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. PAMPA | Evotec [evotec.com]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 22. enamine.net [enamine.net]
- 23. merckmillipore.com [merckmillipore.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. broadpharm.com [broadpharm.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing ICL-CCIC-0019 concentration for cancer cell lines
Technical Support Center: ICL-CCIC-0019
Welcome to the technical support center for the novel choline (B1196258) kinase alpha (CHKA) inhibitor, this compound. This guide provides detailed information, protocols, and troubleshooting advice to help researchers and drug development professionals optimize the use of this compound in cancer cell line experiments.
Mechanism of Action at a Glance
This compound is a selective small-molecule inhibitor of choline kinase alpha (CHKA), the enzyme responsible for the first committed step in the synthesis of phosphatidylcholine.[1][2][3] By inhibiting CHKA, this compound disrupts the production of this essential component of cell membranes, leading to a cascade of cellular effects.[2][3] The primary outcomes of this inhibition in cancer cells include:
-
Decreased Phosphocholine Levels: Direct inhibition of CHKA leads to reduced levels of phosphocholine, a key metabolite in lipid synthesis.[1][2][4]
-
Cell Cycle Arrest: The compound induces a dose-dependent arrest of cells in the G1 phase of the cell cycle.[1][2]
-
Induction of Apoptosis: Treatment leads to programmed cell death, evidenced by an increase in the sub-G1 population and activation of caspase-3/7.[2]
-
Endoplasmic Reticulum (ER) Stress: Disruption of lipid metabolism triggers an ER stress response.[1][2][4]
-
Mitochondrial Dysfunction: The inhibitor can lead to a metabolic stress phenotype that affects mitochondrial function.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the general effective concentration range for this compound?
A1: this compound has shown potent antiproliferative activity against a wide range of cancer cell lines. Studies on the NCI-60 panel of cancer cell lines revealed a median GI50 (concentration for 50% growth inhibition) of 1.12 μM.[1][2][4] For initial experiments, a logarithmic dilution series ranging from 0.1 µM to 25 µM is recommended to determine the optimal concentration for your specific cell line.[1][5]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[5][6] Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5][6] For cell culture experiments, ensure the final DMSO concentration in the media does not exceed 0.1% to avoid solvent-induced cytotoxicity.[5]
Q3: How do I determine the half-maximal inhibitory concentration (IC50) for my specific cell line?
A3: The IC50 value is the concentration of an inhibitor required to reduce a biological process by 50%.[7][8] To determine the IC50 for this compound, you should perform a cell viability assay (such as MTT, XTT, or a luminescence-based ATP assay) with a range of concentrations.[9][10] Seed cells in a 96-well plate, treat with a serial dilution of the compound for a set time (e.g., 48 or 72 hours), and measure cell viability.[5][9] The data should be plotted as percent viability versus the logarithm of the inhibitor concentration, and a non-linear regression analysis is used to calculate the IC50 value.[7][9]
Q4: What is the recommended treatment duration for this compound?
A4: The optimal incubation time depends on the specific endpoint being measured. Significant effects on cell cycle (G1 arrest) have been observed as early as 24 hours, while apoptosis is more evident after 48 hours of treatment.[2] A time-course experiment (e.g., 24, 48, and 72 hours) is advisable to determine the ideal duration for your experimental goals.[5]
Q5: What control experiments are essential when using this compound?
A5: The following controls are crucial for interpreting your results accurately:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to distinguish the effect of the compound from any effects of the solvent itself.[5]
-
Untreated Control: Cells cultured in medium alone, which serves as the baseline for 100% viability or growth.
-
Positive Control (Optional): A known inhibitor of CHKA or another compound known to induce the expected effect in your cell line can help validate the assay.
Data Presentation
Antiproliferative Activity of this compound
Quantitative data from dose-response experiments should be organized for clarity. Below is a template table for summarizing GI50/IC50 values across different cancer cell lines.
| Cell Line | Cancer Type | GI50 / IC50 (µM) | Treatment Duration (hours) | Assay Method |
| HCT116 | Colon | [Enter Value] | 48 | MTT |
| MDA-MB-468 | Breast | [Enter Value] | 72 | ATP Luminescence |
| HUH-7 | Liver | [Enter Value] | 48 | XTT |
| [Add Cell Line] | [Add Cancer Type] | [Enter Value] | [Enter Duration] | [Enter Assay] |
| NCI-60 Panel (Median) | Various | 1.12 | 48 | SRB |
Note: The median GI50 for the NCI-60 panel is provided from published literature.[2][4] Researchers should populate this table with their own experimental data.
Experimental Protocols
Protocol 1: Determination of IC50 using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Adherent cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates (tissue culture treated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][11]
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells that are in the exponential growth phase. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[9] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common method is a 10-point, 2-fold or 3-fold dilution series starting from a high concentration (e.g., 50 µM).[5] Include a vehicle control (medium with the highest concentration of DMSO) and a medium-only control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared media containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate for an additional 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan (B1609692) crystals.[9][11]
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][11]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[9][11]
-
Data Analysis:
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low: The cell line may be less sensitive. 2. Compound degradation: Improper storage or multiple freeze-thaw cycles. 3. High serum protein binding: Serum in the medium can bind to the compound, reducing its effective concentration.[5] | 1. Test a higher concentration range (e.g., up to 50 or 100 µM). 2. Use a fresh aliquot of the stock solution. Ensure proper storage at -80°C. 3. Consider performing the assay in reduced-serum or serum-free media, if appropriate for the cell line. |
| High cell death observed even at the lowest concentrations. | 1. High sensitivity of the cell line. 2. Solvent toxicity: Final DMSO concentration may be too high.[5] 3. Calculation error: Errors in preparing the serial dilutions. | 1. Test a lower range of concentrations (e.g., starting from nanomolar concentrations). 2. Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle control with the highest DMSO concentration to verify its non-toxicity.[5] 3. Double-check all dilution calculations and ensure pipettes are calibrated. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell conditions: Variations in cell passage number, confluency, or health.[12] 2. Pipetting errors: Inaccurate serial dilutions or reagent addition.[5] 3. "Edge effect" in 96-well plates: Wells on the perimeter are prone to evaporation.[12] | 1. Standardize cell culture practices. Use cells within a consistent passage number range and ensure they are healthy and in the log growth phase.[12] 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[12] |
| High background signal in the viability assay. | 1. Compound interference: The compound may directly react with the assay reagent (e.g., reduce MTT).[12] 2. Media interference: Phenol (B47542) red in the culture medium can interfere with absorbance readings.[12] 3. Contamination: Microbial contamination can metabolize the assay reagents. | 1. Run a control with the compound in cell-free media to check for direct reaction. If interference occurs, consider switching to a different type of viability assay (e.g., ATP-based).[12] 2. Use phenol red-free medium for the duration of the assay. 3. Ensure aseptic techniques are strictly followed. Check cell cultures for contamination. |
Visualizations
Signaling Pathway and Cellular Effects
Caption: Mechanism of action of this compound and its cellular effects.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic Tree
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth. [spiral.imperial.ac.uk]
- 4. oncotarget.com [oncotarget.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. clyte.tech [clyte.tech]
- 8. The Importance of IC50 Determination | Visikol [visikol.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
ICL-CCIC-0019 toxicity in normal versus cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of ICL-CCIC-0019 in normal versus cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of choline (B1196258) kinase alpha (CHKA).[1][2] CHKA is the initial and rate-limiting enzyme in the CDP-choline pathway, which is responsible for the synthesis of phosphatidylcholine (PC), a major component of cell membranes.[1][3] By inhibiting CHKA, this compound depletes the intracellular pool of phosphocholine (B91661) (PCho) and subsequently reduces the synthesis of PC.[3][4] This disruption of choline metabolism has been shown to be particularly effective against cancer cells, which often exhibit upregulated CHKA expression and an increased demand for membrane phospholipids (B1166683) to support rapid proliferation.[1][5]
Q2: How does the toxicity of this compound differ between normal and cancer cells?
A2: this compound exhibits preferential toxicity towards cancer cells while having a minimal effect on the proliferation of normal cells.[1] This selectivity is attributed to the higher reliance of cancer cells on the CDP-choline pathway for their growth and survival.[5] Quantitative data from various studies consistently demonstrates a significant difference in the growth inhibitory concentrations (GI50) between cancer and normal cell lines.
Q3: What are the downstream cellular effects of this compound treatment in cancer cells?
A3: Inhibition of CHKA by this compound in cancer cells leads to a cascade of cellular events, including:
-
G1 Cell Cycle Arrest: The compound dose-dependently arrests cancer cells in the G1 phase of the cell cycle.[3][4]
-
Induction of Apoptosis: this compound treatment leads to caspase-3/7-mediated apoptosis.[3][6]
-
Endoplasmic Reticulum (ER) Stress: Depletion of PC has been shown to induce an ER stress response.[3][4]
-
Mitochondrial Dysfunction: The inhibitor causes a metabolic stress phenotype analogous to treatment with mitochondrial toxins, leading to decreased mitochondrial function.[1][4] This is associated with a reduction in citrate (B86180) synthase expression and activation of AMPK.[4]
-
Increased Glycolysis: To compensate for the metabolic stress, cancer cells increase their glucose and acetate (B1210297) uptake.[1][4]
Q4: What is the recommended concentration range for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary depending on the cell line. However, a median GI50 of 1.12 μM has been reported across a panel of 60 cancer cell lines.[4][7] For initial experiments, a dose-response curve ranging from 0.1 µM to 10 µM is recommended to determine the optimal concentration for your specific cancer cell line. For normal cell lines, significantly higher concentrations (e.g., 30-120 μM) are needed to observe growth inhibition.[1][8]
Troubleshooting Guides
Problem 1: No significant difference in viability is observed between control and this compound-treated cancer cells.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM) to determine the GI50 for your specific cell line. |
| Incorrect drug handling or storage | This compound should be stored at -20°C for short-term use and -80°C for long-term storage.[2] Ensure the compound is properly dissolved in a suitable solvent (e.g., DMSO) and protected from light. |
| Cell line resistance | Some cancer cell lines may exhibit intrinsic or acquired resistance. Verify the expression level of CHKA in your cell line, as lower expression may lead to reduced sensitivity. |
| Short incubation time | The effects of this compound on cell viability are time-dependent. Extend the incubation period to 48 or 72 hours.[4] |
Problem 2: High background apoptosis is observed in control cells.
| Possible Cause | Troubleshooting Step |
| Cell culture conditions | Ensure optimal cell culture conditions, including proper media, supplements, and incubator settings (temperature, CO2, humidity). Avoid over-confluency. |
| Passage number | Use cells with a low passage number, as high passage numbers can lead to increased spontaneous apoptosis. |
| Serum quality | Use high-quality fetal bovine serum (FBS) that has been tested for low endotoxin (B1171834) levels. |
Problem 3: Inconsistent results in cell cycle analysis.
| Possible Cause | Troubleshooting Step |
| Improper cell fixation | Use ice-cold 70% ethanol (B145695) for fixation and add it dropwise while vortexing to prevent cell clumping. |
| Inadequate RNase treatment | Ensure complete removal of RNA by incubating with a sufficient concentration of RNase A. |
| Cell clumps | Gently pipette the cell suspension to break up any clumps before acquiring data on the flow cytometer. |
Data Presentation
Table 1: Growth Inhibitory (GI50) Concentrations of this compound in Cancer vs. Normal Cell Lines
| Cell Line Type | Cell Line | GI50 (µM) | Reference |
| Cancer | NCI-60 Panel (Median) | 1.12 | [4][7] |
| HCT116 (Colon) | Intermediate Sensitivity | [3] | |
| 8 Cancer Cell Lines (Mean) | 1.09 (Range: 0.38-2.70) | [8] | |
| Normal | MCF-10A (Breast) | 30 - 120 | [1] |
| ST-T1b | 30 - 120 | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
2. Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
Incubation: Incubate the plate for 48 hours.[3]
-
Caspase-Glo® 3/7 Assay: Use a commercially available Caspase-Glo® 3/7 Assay kit and follow the manufacturer's instructions. Briefly, add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the caspase activity to the protein concentration of each well and express the results as fold change relative to the vehicle control.
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 24 or 48 hours.[4]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for assessing this compound toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth. [spiral.imperial.ac.uk]
- 8. mdpi.com [mdpi.com]
Troubleshooting ICL-CCIC-0019 delivery in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the choline (B1196258) kinase alpha (CHKA) inhibitor, ICL-CCIC-0019, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of choline kinase alpha (CHKA).[1] CHKA is the initial and rate-limiting enzyme in the Kennedy pathway, which is responsible for the synthesis of phosphatidylcholine (PC), a major component of cell membranes.[2][3][4] In many cancer cells, CHKA is overexpressed, leading to increased levels of phosphocholine (B91661). By inhibiting CHKA, this compound disrupts choline metabolism, leading to a decrease in phosphocholine and subsequent inhibition of PC synthesis.[1][5] This disruption of the CDP-choline pathway induces a variety of anti-cancer effects, including G1 phase cell cycle arrest, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[1][5][6]
Q2: In which animal models has this compound been tested?
This compound has been evaluated in preclinical xenograft models using human cancer cell lines. A commonly cited model is the HCT116 human colorectal carcinoma xenograft model in female BALB/c nude mice.[1]
Q3: What is the recommended dosage and administration route for this compound in mice?
For in vivo efficacy studies in HCT116 xenograft-bearing mice, a dosage of 5 mg/kg administered intraperitoneally (i.p.) once a day for three consecutive days has been used, followed by an 11-day recovery period. For pharmacokinetic studies, a single dose of 10 mg/kg has been administered via both intraperitoneal (i.p.) and oral (p.o.) routes in BALB/c mice.[1]
Q4: How should this compound be formulated for in vivo administration?
This compound can be formulated for in vivo use in a clear solution. Two recommended protocols for achieving a concentration of ≥ 0.83 mg/mL are:
-
Protocol 1: Add 100 μL of an 8.3 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD in saline and mix thoroughly.
-
Protocol 2: Add 100 μL of an 8.3 mg/mL DMSO stock solution to 900 μL of corn oil and mix thoroughly.[7]
It is recommended to prepare the working solution fresh on the day of use.[7]
Troubleshooting Guide
Issue 1: Suboptimal anti-tumor efficacy in xenograft models.
| Potential Cause | Troubleshooting Step |
| Inadequate Drug Exposure | This compound is rapidly cleared from plasma in mice, with concentrations remaining above the GI50 for HCT116 cells for approximately 50 minutes following a 10 mg/kg i.p. injection.[1] Consider optimizing the dosing schedule, such as more frequent administration, to maintain therapeutic concentrations for a longer duration. |
| Poor Bioavailability | Oral bioavailability of this compound has been noted to be limited.[6] For consistent results, intraperitoneal (i.p.) injection is the recommended route of administration based on published studies. |
| Compound Stability | Ensure proper storage of the compound stock solution at -80°C for up to 6 months or -20°C for up to 1 month, protected from moisture and light.[7] Prepare fresh working solutions for each experiment. |
| Tumor Model Resistance | While this compound has shown broad anti-proliferative activity, the sensitivity of different cancer cell lines can vary. Confirm the sensitivity of your chosen cell line to this compound in vitro before initiating in vivo studies. |
Issue 2: Adverse effects observed in treated animals.
| Potential Cause | Troubleshooting Step |
| Compound-Related Toxicity | Some studies have noted "unfavorable pharmacological properties" for this compound, including a slight reduction in body weight (not exceeding 15-20%) and mitochondrial changes in rodent models.[8] Monitor animal body weight and overall health closely throughout the study. If significant weight loss is observed, consider reducing the dose or the frequency of administration. |
| Vehicle-Related Toxicity | If using a high concentration of DMSO in your formulation, be aware of potential vehicle-related toxicity. It is recommended to keep the final DMSO concentration in the working solution below 2%, especially for animals that may be weak.[7] |
Issue 3: Difficulty in assessing target engagement in vivo.
| Potential Cause | Troubleshooting Step |
| Non-invasive Monitoring | Changes in phosphocholine levels in tumor xenografts following this compound treatment can be non-invasively monitored using [¹⁸F]-fluoromethyl-[1,2-²H₄]-choline positron emission tomography (PET).[1][5] This imaging technique can provide pharmacodynamic evidence of target engagement. |
| Ex Vivo Analysis | At the end of the study, tumors can be excised and analyzed for phosphocholine levels using techniques such as mass spectrometry to confirm the biochemical effect of the inhibitor. |
Data and Protocols
Pharmacokinetic Parameters
| Parameter | Value | Assay Condition |
| Kinetic Solubility | 161 µM | 0.1 M PBS (2% DMSO) |
| Human Microsomal Metabolic Stability (Half-life) | >100 min | Human liver microsomes |
| Permeability (Papp A-B) | 0.2 x 10⁻⁶ cm/s | Caco-2 cells |
| Permeability (Papp B-A) | 0.3 x 10⁻⁶ cm/s | Caco-2 cells |
| Efflux Ratio | 1.5 | Caco-2 cells |
Data from a study on this compound and its derivatives.[9]
Experimental Protocol: HCT116 Xenograft Model
-
Cell Culture: Culture HCT116 cells in appropriate media until they reach the desired confluence for injection.
-
Animal Model: Use female BALB/c nude mice, 6-8 weeks old.[1]
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells in 100 µL of PBS into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume.
-
Treatment Initiation: When tumors reach a volume of approximately 50-100 mm³, randomize the mice into treatment and control groups.[1]
-
Drug Administration:
-
Treatment Group: Administer this compound at 5 mg/kg via intraperitoneal (i.p.) injection daily for 3 consecutive days.
-
Control Group: Administer the vehicle solution using the same route and schedule.
-
-
Follow-up: Monitor tumor volume and animal well-being for a specified period (e.g., an 11-day recovery period followed by further monitoring).[1]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study.
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choline kinase alpha—Putting the ChoK-hold on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional interactions between Choline kinase α, epidermal growth factor receptor (EGFR), and c-Src in breast cancer cell proliferations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choline Kinase: An Unexpected Journey for a Precision Medicine Strategy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ICL-CCIC-0019 Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to the choline (B1196258) kinase alpha (CHKA) inhibitor, ICL-CCIC-0019, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, choline-competitive small-molecule inhibitor of choline kinase alpha (CHKA).[1] CHKA is the initial and rate-limiting enzyme in the Kennedy pathway for the synthesis of phosphatidylcholine, a major component of cell membranes.[2][3] By inhibiting CHKA, this compound depletes intracellular phosphocholine (B91661) (PCho) levels, leading to a reduction in phosphatidylcholine synthesis.[2] This disruption of membrane lipid metabolism induces G1 phase cell cycle arrest, endoplasmic reticulum (ER) stress, and ultimately, apoptosis in cancer cells.[2][4]
Q2: What are the reported cellular effects of this compound treatment?
A2: Treatment of cancer cells with this compound has been shown to:
-
Decrease intracellular phosphocholine levels.[2]
-
Inhibit the incorporation of choline into lipids.[2]
-
Induce G1 cell cycle arrest.[2]
-
Trigger endoplasmic reticulum (ER) stress.[2]
-
Promote apoptosis.[2]
-
Decrease mitochondrial function and activate AMPK.[5]
-
Increase glucose and acetate (B1210297) uptake as a metabolic stress response.[5]
Q3: What is the typical effective concentration range for this compound in vitro?
A3: The anti-proliferative activity of this compound varies across different cancer cell lines. The median GI50 (concentration for 50% growth inhibition) across a panel of 60 cancer cell lines was reported to be 1.12 μM.[2] However, the effective concentration can range from sub-micromolar to low micromolar levels depending on the cell line's sensitivity.
Troubleshooting Guide: Investigating this compound Resistance
Researchers may encounter cancer cell lines that exhibit intrinsic or acquired resistance to this compound. This guide provides a structured approach to investigating potential resistance mechanisms.
Issue 1: Reduced Sensitivity or Acquired Resistance to this compound
Potential Cause 1: Upregulation of ABC Transporters
ATP-binding cassette (ABC) transporters are membrane proteins that can efflux drugs from cells, thereby reducing their intracellular concentration and efficacy. Upregulation of ABC transporters is a common mechanism of multidrug resistance in cancer.
Troubleshooting Steps:
-
Assess ABC Transporter Expression:
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression levels of common ABC transporter genes, such as ABCB1 (MDR1) and ABCG2 (BCRP), in resistant cells compared to sensitive parental cells.
-
Immunoblotting (Western Blot): Determine the protein levels of ABCB1 and ABCG2 in resistant and sensitive cells. An increase in protein expression in resistant cells would suggest this as a potential mechanism.
-
-
Evaluate ABC Transporter Function:
-
Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for ABCB1, Hoechst 33342 for ABCG2) to measure their efflux activity. Increased efflux of the fluorescent substrate in resistant cells, which can be reversed by known ABC transporter inhibitors (e.g., verapamil (B1683045) for ABCB1, Ko143 for ABCG2), indicates functional upregulation.
-
Expected Results (Quantitative Data Summary):
| Parameter | Sensitive Cells | Resistant Cells | Interpretation |
| ABCB1 mRNA (Fold Change) | 1.0 | > 2.0 | Upregulation of ABCB1 gene expression. |
| ABCB1 Protein Level (Fold Change) | 1.0 | > 1.5 | Increased ABCB1 protein expression. |
| Fluorescent Substrate Efflux | Low | High | Increased functional activity of ABC transporters. |
Experimental Workflow for Investigating ABC Transporter Upregulation
References
- 1. Upregulation of ABC transporters contributes to chemoresistance of sphingosine 1-phosphate lyase-deficient fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer [mdpi.com]
- 3. choline kinase alpha inhibitors - Page 1 | BioWorld [bioworld.com]
- 4. MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Improving the therapeutic window of ICL-CCIC-0019
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at improving the therapeutic window of ICL-CCIC-0019.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of choline (B1196258) kinase alpha (CHKA), the enzyme that catalyzes the first committed step in the CDP-choline pathway for the synthesis of phosphatidylcholine, a major component of cell membranes.[1][2] By inhibiting CHKA, this compound depletes intracellular phosphocholine (B91661) levels, leading to downstream effects such as G1 cell cycle arrest, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis in cancer cells.[1][3]
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to have low off-target effects in a multi-kinase screen. At a concentration of 10 μM, only 5 out of 131 human kinases were inhibited by more than 20%.[1][3] This suggests a high degree of selectivity for CHKA.
Q3: What are the reported "unfavorable pharmacological properties" of this compound?
A3: Preclinical studies in rodent models have indicated that this compound may induce mitochondrial changes and a slight reduction in body weight.[3] These observations have been described as unfavorable pharmacological properties that have, so far, precluded its clinical translation. Further investigation into the specific toxicities is required to fully characterize its safety profile.
Q4: How can the therapeutic window of this compound be improved?
A4: Improving the therapeutic window involves enhancing its anti-tumor efficacy while minimizing toxicity. Potential strategies include:
-
Combination Therapies: Combining this compound with other chemotherapeutic agents may allow for synergistic effects at lower, less toxic doses. For example, other choline kinase inhibitors like MN58b have shown synergistic effects with agents like cisplatin (B142131) and temozolomide (B1682018) in preclinical models.[4][5]
-
Novel Formulations: Developing advanced drug delivery systems, such as nanoparticle formulations using gemini (B1671429) pyridinium (B92312) amphiphiles, could improve the solubility, stability, and tumor-specific targeting of this compound, thereby reducing systemic exposure and toxicity.[6]
-
Prodrug Strategies: Designing a prodrug of this compound that is selectively activated in the tumor microenvironment could also enhance its therapeutic index.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Potency (Higher than expected GI50) | - Compound instability in culture medium.- Suboptimal cell density.- Presence of high serum concentration binding to the compound. | - Prepare fresh stock solutions and dilute in media immediately before use.- Optimize cell seeding density to ensure exponential growth during the assay.- Test with reduced serum concentrations, if compatible with the cell line. |
| High Variability Between Replicates | - Inconsistent cell seeding.- Edge effects in multi-well plates.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and reverse pipetting for viscous solutions. |
| Unexpected Cell Morphology Changes | - Solvent (e.g., DMSO) toxicity.- Off-target effects at high concentrations. | - Ensure the final DMSO concentration is below 0.5%.- Perform a dose-response curve to identify the optimal concentration range. |
In Vivo Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Efficacy | - Poor oral bioavailability.- Rapid clearance from plasma.[3] | - Consider alternative routes of administration, such as intraperitoneal (i.p.) injection.- Explore formulation strategies to improve pharmacokinetic properties. |
| Significant Body Weight Loss | - On-target toxicity in normal tissues with high choline metabolism.- Dehydration or reduced food intake. | - Implement a dose-escalation study to determine the maximum tolerated dose (MTD).- Monitor animal health closely and provide supportive care (e.g., hydration).- Consider intermittent dosing schedules. |
Quantitative Data Summary
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) |
| Median of NCI-60 Panel | Various | 1.12 |
| HCT116 | Colon | ~1.0 |
| HUH-7 | Liver | ~0.5 |
| MDA-MB-468 | Breast | ~0.8 |
| MCF-10A (Normal) | Breast | 30-120 |
| ST-T1b (Normal) | - | 30-120 |
Data synthesized from multiple sources.[1][2]
Table 2: Preclinical Pharmacokinetic and Toxicity Data for this compound
| Parameter | Value | Species |
| Route of Administration | Intraperitoneal (i.p.) | Mouse (BALB/c) |
| Dose | 10 mg/kg | Mouse (BALB/c) |
| Plasma Half-life | ~50 minutes | Mouse (BALB/c) |
| Adverse Effects | Slight reduction in body weight | Mouse (HCT116 xenograft model) |
Data extracted from preclinical studies.[3]
Experimental Protocols
Cell Viability Assessment (SRB Assay)
This protocol is adapted for determining the effect of this compound on the proliferation of adherent cancer cells.
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 72 hours.
-
Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[7]
-
Wash the plates four times with 1% acetic acid to remove unbound dye.[2]
-
Air-dry the plates completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[2]
-
Wash the plates again four times with 1% acetic acid.
-
Air-dry the plates.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in response to this compound treatment using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1 µM and 10 µM) for 24 and 48 hours.[3]
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate at 37°C for 30 minutes in the dark.[3]
-
Analyze the samples using a flow cytometer.
Western Blot for ER Stress Markers
This protocol details the detection of key ER stress markers (ATF4, IRE1α, CHOP) following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-ATF4, anti-IRE1α, anti-CHOP
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat cells with this compound (e.g., 1 µM and 10 µM) for various time points (e.g., 6, 12, 24 hours).[3]
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an ECL detection system.
Metabolite Extraction for LC-MS Analysis
This protocol outlines a method for extracting intracellular metabolites from cells treated with this compound for analysis by LC-MS.
Materials:
-
This compound
-
Cancer cell line of interest
-
Ice-cold methanol:acetonitrile:water (5:3:2) extraction solvent[8]
Procedure:
-
Treat cells with this compound (e.g., 1 µM and 10 µM) for 24 hours.[3]
-
Aspirate the culture medium and quickly wash the cells with ice-cold PBS.
-
Quench metabolism by adding the ice-cold extraction solvent to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the metabolites for LC-MS analysis.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluating the Combined Effect of a Choline Kinase Inhibitor and Temozolomide Therapy in a Mouse Model of Glioblastoma Using 1H MR Spectroscopy and IVIM‐DWI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
Addressing variability in ICL-CCIC-0019 experimental results
Welcome to the technical support center for ICL-CCIC-0019. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental results obtained with the choline (B1196258) kinase alpha (CHKA) inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the robustness and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent GI₅₀/IC₅₀ values for this compound in our cancer cell line. What are the potential causes?
A1: Variability in GI₅₀/IC₅₀ values can arise from several factors. These can be broadly categorized into three areas: cell culture conditions, compound handling, and assay execution. It is crucial to systematically assess each of these possibilities. Minor variations in cell seeding density, passage number, and metabolic state can significantly impact drug responsiveness.[1] Additionally, ensure the compound is properly dissolved and stored, as degradation or precipitation can alter its effective concentration. Finally, inconsistencies in incubation times, reagent concentrations, and even the type of microplate used can contribute to variability.[2]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a selective inhibitor of choline kinase alpha (CHKA).[3][4] CHKA is the initial and rate-limiting enzyme in the Kennedy pathway, which is responsible for the synthesis of phosphatidylcholine, a major component of cell membranes.[5][6] By inhibiting CHKA, this compound depletes intracellular phosphocholine (B91661) and disrupts phosphatidylcholine synthesis.[7][8][9] This disruption of lipid metabolism leads to a variety of downstream effects, including cell cycle arrest at the G1 phase, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis in cancer cells.[3][7]
Q3: How does inhibition of CHKA by this compound affect cellular metabolism?
A3: Inhibition of CHKA by this compound leads to significant metabolic reprogramming. The primary effect is a decrease in phosphocholine levels and the inhibition of choline-containing lipid synthesis.[7][8][9] This metabolic stress can also impact mitochondrial function.[8][9] Studies have shown that treatment with this compound can lead to a phenotype analogous to that caused by mitochondrial toxins, but without the activation of reactive oxygen species.[8][9] To compensate for this metabolic stress, cells may increase their uptake of glucose and acetate.[8][9]
Q4: Are there any known off-target effects of this compound?
A4: this compound has been shown to be highly specific for CHKA in multi-kinase screens.[7] However, like any small molecule inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. It is always recommended to include appropriate controls in your experiments to validate that the observed phenotype is a direct result of CHKA inhibition.
Q5: What are the best practices for preparing and storing this compound stock solutions?
A5: For optimal results, it is critical to follow the recommended storage and handling instructions. Stock solutions of this compound are typically prepared in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[3] It is important to store the compound in a sealed container, away from moisture and light, to prevent degradation.[3] When preparing working solutions, ensure the compound is fully dissolved.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
Issue 1: High Variability in Antiproliferative Assay Results
| Potential Cause | Troubleshooting Step | Success Indicator |
| Cell Culture Inconsistency | 1. Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Use a cell counter and viability stain (e.g., trypan blue). 2. Control Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.[1] 3. Monitor Cell Health: Regularly check for signs of stress or contamination (e.g., mycoplasma). | Reduced well-to-well and plate-to-plate variability in control wells. Consistent dose-response curves across replicate experiments. |
| Compound Instability/Inactivity | 1. Verify Stock Solution: Prepare a fresh stock solution of this compound. 2. Ensure Complete Solubilization: Vortex the stock solution thoroughly before preparing dilutions. 3. Proper Storage: Store stock solutions at the recommended temperature and protect from light.[3] | Expected GI₅₀/IC₅₀ values are restored. |
| Assay Protocol Deviations | 1. Consistent Incubation Times: Adhere strictly to the planned incubation times for drug treatment and assay development. 2. Reagent Homogeneity: Ensure all reagents are at the correct temperature and well-mixed before addition. 3. Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize volume errors.[2] | Low coefficient of variation (CV) for replicate wells. |
Issue 2: Lack of Expected Downstream Signaling Effects (e.g., no change in p-Akt, p-ERK)
| Potential Cause | Troubleshooting Step | Success Indicator |
| Suboptimal Treatment Conditions | 1. Optimize Treatment Duration: Perform a time-course experiment to determine the optimal time point for observing changes in your signaling pathway of interest. 2. Verify Compound Concentration: Confirm the final concentration of this compound in the cell culture medium. | Observable and consistent changes in the phosphorylation status of target proteins at the optimized time point. |
| Low Target Expression | 1. Confirm CHKA Expression: Verify the expression of CHKA in your cell line using Western blotting or qPCR. | Detectable levels of CHKA protein or mRNA. |
| Antibody/Reagent Issues | 1. Validate Antibodies: Use antibodies that have been validated for the specific application (e.g., Western blotting, immunofluorescence). 2. Check Reagent Quality: Ensure all buffers and reagents are fresh and properly prepared. | Clear and specific bands on Western blots for both target and loading control proteins. |
Data Presentation
Table 1: Reported Antiproliferative Activity (GI₅₀) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| HCT-116 | Colon Cancer | ~1.0 | [8][9] |
| A549 | Lung Cancer | Not Specified | [4] |
| HepG2 | Liver Cancer | 0.21 ± 0.01 | [4] |
| Caco-2 | Colon Cancer | Not Specified | [4] |
| 22Rv1 | Prostate Cancer | Not Specified | [4] |
| C4-2B | Prostate Cancer | Not Specified | [4] |
| LNCaP | Prostate Cancer | Not Specified | [4] |
| PC3 | Prostate Cancer | Not Specified | [4] |
| MDA-MB-468 | Breast Cancer | Not Specified | [7] |
| HUH-7 | Liver Cancer | Not Specified | [7] |
Note: GI₅₀ values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Cell Viability/Antiproliferative Assay (e.g., SRB Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the overnight medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Cell Fixation: Gently remove the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.
Protocol 2: Western Blotting for CHKA and Downstream Signaling Proteins
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-CHKA, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Choline kinase alpha—Putting the ChoK-hold on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
ICL-CCIC-0019 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation and storage of the choline (B1196258) kinase α (CHKα) inhibitor, ICL-CCIC-0019. It also offers troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and efficacy. For stock solutions, it is recommended to store them sealed, away from moisture and light. Under these conditions, the compound is stable at -80°C for up to 6 months and at -20°C for up to 1 month[1].
Q2: How should I prepare working solutions of this compound for experiments?
A2: For in vivo experiments, it is best to prepare the working solution fresh on the day of use to ensure optimal performance[1]. If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication can be used to help dissolve the compound[1]. For in vitro cell-based assays, stock solutions are typically prepared in a solvent like DMSO and then diluted to the final concentration in the cell culture medium.
Q3: What is the known stability of this compound?
A3: this compound has been shown to be metabolically stable. In studies, it has demonstrated a long biological half-life of over 100 minutes with low clearance values[2]. Analysis of plasma samples after administration also indicated that the compound is metabolically stable[3][4].
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation products of this compound are not detailed in the available literature, a derivative of this compound, referred to as CK145, was observed to undergo rapid decomposition. This degradation was attributed to the deprotection of a Boc group at a low pH of 1.6 and peptide degradation mediated by liver microsomes[2]. This suggests that related compounds may be sensitive to acidic conditions and enzymatic degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in stock or working solution. | The concentration of the compound exceeds its solubility in the chosen solvent. | Use gentle heating and/or sonication to aid dissolution.[1] Consider preparing a more dilute stock solution. For in vivo working solutions, ensure the solvent system (e.g., DMSO, SBE-β-CD in Saline, Corn oil) is appropriate for your intended dose and route of administration.[1] |
| Inconsistent or lower-than-expected activity in cell-based assays. | 1. Improper storage leading to degradation. 2. Inaccurate concentration of the working solution. 3. Cellular uptake issues. | 1. Ensure the compound has been stored according to the recommended conditions (-80°C for up to 6 months, -20°C for up to 1 month, protected from light and moisture).[1] 2. Verify the concentration of your stock solution and ensure accurate dilution. 3. Cellular uptake of this compound has been demonstrated to increase with incubation time.[2] Ensure sufficient incubation time in your experimental protocol. |
| High variability in in vivo anti-tumor activity. | 1. Rapid clearance of the compound. 2. Issues with formulation and administration. | 1. This compound is rapidly cleared following intraperitoneal (i.p.) administration, with plasma concentrations maintained above the GI50 for approximately 50 minutes.[3] Consider the dosing schedule and timing of downstream analyses accordingly. 2. Prepare the working solution fresh on the day of use.[1] Ensure consistent formulation and administration techniques across all experimental animals. |
Experimental Protocols & Data
Antiproliferative Activity
The antiproliferative activity of this compound has been evaluated against a broad range of human cancer cell lines. The mean GI50 (concentration causing 50% growth inhibition) across various cell lines highlights its potent effects.
| Parameter | Value | Cell Lines |
| Mean GI50 | 1.09 μM | 8 cancer cell lines[2] |
| GI50 Range | 0.38–2.70 μM | 8 cancer cell lines[2] |
| Mean GI50 | 0.5 ± 0.02 μM | 4 cancer cell lines[2] |
| Mean GI50 | 0.6 ± 0.1 μM | 8 cell lines[2] |
| Median GI50 | 1.12 μM | 60 cancer cell lines[3][4] |
Enzymatic Inhibition
This compound is a potent inhibitor of choline kinase α (CHKα).
| Parameter | Value |
| IC50 | 0.27 ± 0.06 μM[2][3] |
Cellular Uptake
The uptake of this compound into cancer cells has been quantified.
| Cell Line | Incubation Time | Mean Uptake (% μg⁻¹ protein) |
| HCT-116 | 1 hour | ~12% |
| HCT-116 | 2 hours | ~25% |
Note: Uptake values are approximated from graphical data presented in the source literature.[2]
Visualized Pathways and Workflows
References
Validation & Comparative
A Comparative Guide to CHKA Inhibitors: ICL-CCIC-0019 versus MN58B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the choline (B1196258) kinase alpha (CHKA) inhibitor ICL-CCIC-0019 and other CHKA inhibitors, with a focus on the well-characterized compound MN58B. The information presented is collated from peer-reviewed studies and is intended to assist researchers in making informed decisions for their preclinical and clinical research endeavors.
Introduction to Choline Kinase Alpha (CHKA) Inhibition
Choline kinase alpha (CHKA) is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, a major component of cell membranes.[1][2] In many cancers, CHKA is overexpressed, leading to increased levels of its product, phosphocholine (B91661).[1][3] This altered choline metabolism is associated with malignant transformation, tumor progression, and resistance to therapy.[3][4] Consequently, CHKA has emerged as a promising therapeutic target for the development of novel anticancer agents.[5][6] CHKA inhibitors disrupt this pathway, leading to decreased phosphocholine levels, cell growth arrest, and apoptosis in cancer cells.[7][8]
Head-to-Head Comparison: this compound and MN58B
This compound and MN58B are both potent and selective inhibitors of CHKA. While both compounds have demonstrated significant antitumor activity, they possess distinct pharmacological profiles.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and MN58B from various in vitro studies.
Table 1: In Vitro Inhibitory Activity against CHKA
| Compound | IC50 (µM) vs. CHKA | Notes |
| This compound | 0.27 ± 0.06[4] | Competitive with choline, but not ATP.[4] |
| MN58B | Equipotent to this compound[4] | A first-generation, competitive CHKA inhibitor.[9] |
Table 2: In Vitro Anti-proliferative Activity (GI50/IC50)
| Compound | Cell Line | Cancer Type | GI50/IC50 (µM) |
| This compound | NCI-60 Panel (median) | Various | 1.12[4][10] |
| A549 | Non-Small Cell Lung Cancer | 0.38[11] | |
| HCT-116 | Colon Cancer | Intermediate sensitivity[4] | |
| Breast Cancer cell lines (median) | Breast Cancer | 0.627[4] | |
| Non-Small Cell Lung Cancer cell lines (median) | Non-Small Cell Lung Cancer | 0.751[4] | |
| MN58B | CCRF-CEM | Leukemia | 0.21[12] |
| PDAC cell lines (panel of 12) | Pancreatic Ductal Adenocarcinoma | 0.23 - 3.2[9] | |
| Suit2 007 (parental) | Pancreatic Cancer | 3.14[12] | |
| Suit2 007 (Gemcitabine-resistant) | Pancreatic Cancer | 0.77[12] | |
| H460 | Non-Small Cell Lung Cancer | 0.28 ± 0.12[13] |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the CHKA signaling pathway and a general experimental workflow for assessing CHKA inhibitors.
Caption: The Kennedy Pathway and the inhibitory action of CHKA inhibitors.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. benchchem.com [benchchem.com]
- 3. CHKA mediates the poor prognosis of lung adenocarcinoma and acts as a prognostic indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo antitumor activity of choline kinase inhibitors: a novel target for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Small Molecule Inhibitors of Choline Kinase Identified by Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are CHKA inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Choline Kinase α Inhibitors MN58b and RSM932A Enhances the Antitumor Response to Cisplatin in Lung Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Choline Kinase Alpha Inhibitors: ICL-CCIC-0019 vs. CK37
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent Choline (B1196258) Kinase Alpha (CHKA) inhibitors, ICL-CCIC-0019 and CK37. The information presented is collated from preclinical studies to assist in the evaluation of these compounds for research and development purposes.
Executive Summary
This compound and CK37 are both inhibitors of Choline Kinase Alpha (CHKA), a critical enzyme in the Kennedy pathway for phosphatidylcholine biosynthesis, which is often upregulated in cancer.[1][2][3] Preclinical data demonstrates that this compound is a significantly more potent inhibitor of CHKA than CK37. This compound exhibits a lower half-maximal inhibitory concentration (IC50) in enzymatic assays and a lower median growth inhibitory concentration (GI50) across a broad panel of cancer cell lines.[4] While both compounds induce anti-proliferative effects, their reported downstream mechanisms of action show some divergence, with this compound impacting cell cycle, inducing endoplasmic reticulum (ER) stress, and affecting mitochondrial function, whereas CK37 has been shown to suppress the MAPK and PI3K/AKT signaling pathways.[4][5][6]
Quantitative Data Comparison
The following table summarizes the key quantitative efficacy parameters for this compound and CK37 based on available in vitro data.
| Parameter | This compound | CK37 | Reference |
| Target | Choline Kinase Alpha (CHKA) | Choline Kinase Alpha (CHKA) | [4][5] |
| Enzymatic IC50 (CHKA) | 0.27 ± 0.06 µM | >500-fold less potent than this compound | [4] |
| Cellular Growth Inhibition (GI50/IC50) | Median GI50 of 1.12 µM across the NCI-60 cancer cell line panel (range 0.0389–16.2 µM).[4] | IC50 of 5-10 µM in six neoplastic cell lines.[5] | [4][5] |
| Reported In Vivo Efficacy | Inhibited tumor xenograft growth in mice.[4] | Suppressed tumor growth by 48% in a mouse model at 0.08 mg/g daily for 8 days.[5] | [4][5] |
Experimental Protocols
Choline Kinase Activity Assay (General Protocol)
This protocol outlines a general method for determining the enzymatic activity of CHKA and the inhibitory potential of compounds like this compound and CK37. This can be performed using various detection methods, including radiometric, spectrophotometric, or fluorometric assays.[7][8][9]
Materials:
-
Recombinant human CHKA
-
Choline chloride
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound, CK37) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagents (e.g., [γ-³²P]ATP for radiometric assay, or coupled enzymes for spectrophotometric/fluorometric assays)
-
96-well assay plates
-
Incubator
-
Detection instrument (e.g., scintillation counter, spectrophotometer, or fluorometer)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant CHKA enzyme to each well.
-
Add the diluted test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme with the compounds for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of choline chloride and ATP (with [γ-³²P]ATP for radiometric detection).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a filter membrane).
-
Quantify the product formation (phosphorylated choline) using the appropriate detection method.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (General Protocol)
This protocol describes a general method to assess the anti-proliferative effects of this compound and CK37 on cancer cell lines using a colorimetric (e.g., MTT, MTS) or fluorometric/luminescent (e.g., CellTiter-Glo) assay.[10][11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound, CK37)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control.
-
Incubate the plate for a specified duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the metabolic conversion of the reagent (for MTT/MTS) or for the luminescent signal to stabilize (for CellTiter-Glo).
-
If using an MTT assay, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the GI50/IC50 value.
Signaling Pathways and Mechanisms of Action
This compound: Inhibition of Choline Kinase and Downstream Effects
This compound is a potent and selective inhibitor of CHKA, acting competitively with choline.[4] Its inhibition of CHKA leads to a depletion of phosphocholine, a critical precursor for the synthesis of phosphatidylcholine, a major component of cell membranes.[4] This disruption of choline metabolism has been shown to induce a cascade of cellular events including:
-
G1 Cell Cycle Arrest: this compound treatment leads to an arrest of cells in the G1 phase of the cell cycle, thereby inhibiting proliferation.[4][12]
-
Endoplasmic Reticulum (ER) Stress and Apoptosis: The compound induces ER stress, which can trigger programmed cell death (apoptosis).[4][12]
-
Mitochondrial Dysfunction: this compound has been observed to cause mitochondrial stress, leading to a decrease in mitochondrial membrane potential and respiration.[4]
CK37: Inhibition of Choline Kinase and Impact on Signaling Cascades
CK37 is a competitive inhibitor of CHKA that targets the choline-binding site.[5] Its inhibition of CHKA has been reported to suppress key cancer-related signaling pathways:
-
MAPK Pathway Suppression: CK37 treatment has been shown to attenuate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5][6]
-
PI3K/AKT Pathway Suppression: The compound also leads to the suppression of the Phosphatidylinositol 3-Kinase (PI3K)/AKT signaling pathway, which is crucial for cell survival and proliferation.[5][6]
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of CHKA inhibitors like this compound and CK37.
References
- 1. Choline kinase alpha—Putting the ChoK-hold on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choline Kinase α Mediates Interactions Between the Epidermal Growth Factor Receptor and Mechanistic Target of Rapamycin Complex 2 in Hepatocellular Carcinoma Cells to Promote Drug Resistance and Xenograft Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choline Kinase: An Unexpected Journey for a Precision Medicine Strategy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. A Novel Small Molecule Antagonist of Choline Kinase-α That Simultaneously Suppresses MAPK and PI3K/AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a new and reliable assay for choline kinase using 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Choline Kinase (ChoK) Activity Assay Test (Fluorometric) - 100 Assays | Transgenic Hydra [transgenic-hydra.org]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the Anti-proliferative Efficacy of ICL-CCIC-0019: A Comparative Guide
This guide provides a comprehensive comparison of the anti-proliferative effects of ICL-CCIC-0019 with other choline (B1196258) kinase alpha (CHKA) inhibitors, supported by experimental data and detailed protocols for key validation assays. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis to facilitate informed decisions in cancer research.
This compound: A Potent Inhibitor of Choline Kinase Alpha
This compound is a small-molecule inhibitor of choline kinase alpha (CHKA), the initial and rate-limiting enzyme in the CDP-choline pathway for phosphatidylcholine biosynthesis. This pathway is frequently upregulated in various cancers to meet the demands of rapid cell division and membrane synthesis. By targeting CHKA, this compound effectively suppresses cancer cell growth and has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines. Mechanistically, inhibition of CHKA by this compound leads to a reduction in phosphocholine (B91661) levels, inducing G1 cell cycle arrest, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.
Comparative Anti-proliferative Activity
The anti-proliferative efficacy of this compound has been benchmarked against other known CHKA inhibitors, such as MN58B and CK37. Experimental data indicates that this compound is equipotent to MN58B and superior to CK37 in its anti-proliferative effects.
Table 1: Comparative Growth Inhibitory (GI50) Values of CHKA Inhibitors
| Cell Line | Cancer Type | This compound GI50 (µM) | MN58B GI50 (µM) | CK37 GI50 (µM) |
| NCI-60 Panel (Median) | Various | 1.12 | Not broadly reported | Not broadly reported |
| HCT-116 | Colon Carcinoma | ~1.0 | ~1.9 | >10 |
| A549 | Non-Small Cell Lung | ~0.75 | Not available | Not available |
| HT-29 | Colon Carcinoma | Not available | 1.9 | Not available |
| CCRF-CEM | Leukemia | Not available | 0.21 | Not available |
| HeLa | Cervical Cancer | Not available | 1.9 | Not available |
| RS4-11 | Leukemia | Not available | 1.0 | Not available |
Note: Data is compiled from multiple sources and direct head-to-head studies across all cell lines are limited. The provided values offer a representative comparison.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of validating the anti-proliferative effects, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key assays are provided below to ensure reproducibility and accurate comparison.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
96-well microplate
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and comparator compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value (the concentration of the compound that inhibits cell growth by 50%).
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microplate
-
Cancer cell lines
-
Complete culture medium
-
This compound and comparator compounds
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the treatment incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Flow cytometer
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Harvesting: Following treatment with this compound and comparators, harvest the cells (including any floating cells in the medium) and centrifuge at a low speed.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.
-
Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Conclusion
This compound demonstrates potent anti-proliferative activity against a wide array of cancer cell lines, primarily through the targeted inhibition of choline kinase alpha. Comparative data suggests its efficacy is comparable to or greater than other established CHKA inhibitors. The provided experimental protocols offer a standardized framework for researchers to independently validate these findings and further explore the therapeutic potential of this compound in various cancer models.
ICL-CCIC-0019 comparative analysis in different cancer types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of ICL-CCIC-0019, a novel choline (B1196258) kinase alpha (CHKα) inhibitor, against other relevant alternatives in various cancer types. The information is supported by experimental data to aid in research and development decisions.
Abstract
This compound is a potent and selective small-molecule inhibitor of choline kinase alpha (CHKα), a key enzyme in the phosphatidylcholine biosynthesis pathway that is frequently upregulated in cancer.[1][2] By inhibiting CHKα, this compound disrupts cellular metabolism, leading to cancer cell growth inhibition, cell cycle arrest, and apoptosis.[1][2][3] This guide presents a comparative overview of its performance against other CHKα inhibitors and details the experimental methodologies used to evaluate its efficacy.
Mechanism of Action
This compound acts as a competitive inhibitor of choline at the CHKα active site.[1] This inhibition blocks the phosphorylation of choline to phosphocholine, the first committed step in the de novo synthesis of phosphatidylcholine, a crucial component of cell membranes. The disruption of this pathway leads to a cascade of cellular events, including:
-
Metabolic Reprogramming: Inhibition of the CDP-choline pathway induces a metabolic stress phenotype, characterized by decreased mitochondrial function and a compensatory increase in glycolysis.
-
Cell Cycle Arrest: this compound treatment leads to an arrest of cancer cells in the G1 phase of the cell cycle.[3]
-
Endoplasmic Reticulum (ER) Stress and Apoptosis: The inhibitor induces ER stress, ultimately triggering programmed cell death (apoptosis).[3]
Performance Comparison
This compound has demonstrated significant anti-proliferative activity across a broad range of cancer cell lines. Its performance has been compared with other known CHKα inhibitors, such as MN58B and CK37.
Enzymatic Inhibition
This compound exhibits potent enzymatic inhibition of recombinant human CHKα. Comparative analysis shows it to be equipotent to MN58B and significantly more potent than CK37.[1]
| Inhibitor | IC50 (µM) vs. CHKα |
| This compound | 0.27 ± 0.06 |
| MN58B | Equipolent to this compound |
| CK37 | > 500-fold less potent than this compound |
Anti-proliferative Activity
The anti-proliferative effects of this compound have been extensively studied using the NCI-60 panel of human cancer cell lines. The median GI50 (concentration causing 50% growth inhibition) across all 60 cell lines was found to be 1.12 µM.[1] Breast and non-small cell lung cancer cell lines were identified as the most sensitive.[1]
Below is a summary of the GI50 values for this compound in a selection of cancer cell lines from the NCI-60 screen.
| Cancer Type | Cell Line | This compound GI50 (µM) |
| Breast Cancer | MCF7 | Data not available |
| MDA-MB-231 | Data not available | |
| Median | 0.627 | |
| Non-Small Cell Lung Cancer | NCI-H460 | Data not available |
| NCI-H522 | Data not available | |
| Median | 0.751 | |
| Colon Cancer | HCT-116 | Data not available |
| HT29 | Data not available | |
| Leukemia | CCRF-CEM | Data not available |
| K-562 | Data not available | |
| Melanoma | LOX IMVI | Data not available |
| UACC-62 | Data not available | |
| Ovarian Cancer | OVCAR-3 | Data not available |
| IGROV1 | Data not available | |
| Renal Cancer | 786-0 | Data not available |
| A498 | Data not available | |
| Prostate Cancer | PC-3 | Data not available |
| DU-145 | Data not available | |
| CNS Cancer | SF-268 | Data not available |
| SNB-19 | Data not available | |
| Overall Median | 1.12 |
Comparative data for MN58B shows GI50 values in the low micromolar range for several cancer cell lines.
| Cell Line | MN58B GI50 (µM) |
| CCRF-CEM (Leukemia) | 0.21[4] |
| HT-29 (Colon Cancer) | 1.9[4] |
| HeLa (Cervical Cancer) | 1.9[4] |
| RS4-11 (Leukemia) | 1[4] |
| SK-PC-1, Suit2 008, IMIM-PC2, RWP-1 (Pancreatic Cancer) | Marked effect at 1 µM, growth abolished at 5 µM[4] |
While a direct side-by-side comparison across a large panel is limited by data availability, the existing information suggests that this compound and MN58B have comparable anti-proliferative potencies, while both are superior to CK37.
Experimental Protocols
Choline Kinase Activity Assay
This assay measures the enzymatic activity of CHKα and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human CHKα enzyme
-
Choline chloride
-
ATP (Adenosine triphosphate)
-
[γ-³²P]ATP or a non-radioactive ATP detection system
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Inhibitor compound (this compound, MN58B, CK37)
-
Scintillation counter or spectrophotometer/luminometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, choline chloride, and MgCl₂.
-
Add the CHKα enzyme to the mixture.
-
Add the inhibitor compound at various concentrations to the designated wells.
-
Initiate the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or boiling).
-
Separate the phosphorylated choline from the unreacted ATP (e.g., using ion-exchange chromatography or filter-binding assay).
-
Quantify the amount of phosphorylated choline. For radioactive assays, this is done using a scintillation counter. For non-radioactive assays, a coupled enzyme system is often used to produce a detectable signal (e.g., colorimetric, fluorescent, or luminescent).
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
NCI-60 Cell Line Screening for Anti-proliferative Activity
The NCI-60 screen is a standardized method to assess the growth-inhibitory effects of a compound against 60 different human cancer cell lines.
Materials:
-
NCI-60 panel of human cancer cell lines
-
Appropriate cell culture media and supplements
-
96-well microtiter plates
-
Test compound (this compound)
-
Sulforhodamine B (SRB) protein stain
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at their predetermined optimal plating density and incubate for 24 hours.
-
Compound Addition: Add the test compound at various concentrations (typically a 5-log dilution series) to the wells. Include a no-drug control.
-
Incubation: Incubate the plates for 48 hours.
-
Cell Fixation: Fix the cells by adding cold TCA and incubate for 60 minutes at 4°C.
-
Staining: Remove the TCA, wash the plates with water, and stain the cells with SRB solution for 10 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and then solubilize the bound dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the optical density at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the compound. The GI50 value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with this compound at various concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate on ice for at least 30 minutes for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for inhibitor comparison.
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Cross-Validation of ICL-CCIC-0019's Impact on Lipid Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ICL-CCIC-0019, a selective inhibitor of choline (B1196258) kinase alpha (CHKA), with other alternatives in the context of lipid synthesis modulation. The information presented herein is supported by experimental data to facilitate objective evaluation and informed decision-making in research and drug development.
Introduction to this compound and its Role in Lipid Synthesis
This compound is a small-molecule inhibitor that targets choline kinase alpha (CHKA), the enzyme responsible for the first committed step in the de novo synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes.[1][2][3] By inhibiting CHKA, this compound effectively reduces the levels of phosphocholine (B91661) (PCho) and subsequently decreases the incorporation of choline into lipids, thereby impacting overall lipid synthesis.[1][4] This mechanism of action has positioned this compound as a significant tool for studying lipid metabolism and as a potential therapeutic agent in diseases characterized by aberrant lipid synthesis, such as cancer.[2][3][5]
Comparative Performance Data
The efficacy of this compound in inhibiting lipid synthesis and cell growth has been benchmarked against other CHKA inhibitors and its own derivatives. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of in vitro CHKA Inhibition
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| This compound | CHKA | 0.27 ± 0.06 | Recombinant Human Δ49N CHKA2 | [5] |
| MN58B | CHKA | Not explicitly quantified in direct comparison | Recombinant Human Δ49N CHKA2 | [4] |
| CK37 | CHKA | Not explicitly quantified in direct comparison | Recombinant Human Δ49N CHKA2 | [4] |
Table 2: Antiproliferative Activity (GI50 in µM)
| Compound | HCT-116 | HUH-7 | MDA-MB-468 | Mean GI50 (across 60 cell lines) | Reference |
| This compound | ~1.0 | ~1.0 | ~0.5 | 1.12 | [1] |
| CK145 | Not Reported | Not Reported | Not Reported | 5.0 ± 0.3 (across 4 cell lines) | [5] |
| CK146 | Not Reported | Not Reported | Not Reported | 2.5 ± 0.3 (across 4 cell lines) | [5] |
Table 3: Effect on Choline Metabolism in HCT116 Cells
| Treatment | [3H]-Choline Uptake (EC50, µM) | [3H]-Phosphocholine Formation (% of Control) | [3H]-Lipid Incorporation (% of Control) | Reference |
| This compound (10 µM) | 0.98 ± 0.24 | ~20% | ~20% | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's impact on lipid synthesis.
[3H]-Choline Uptake and Incorporation into Lipids
This protocol is used to assess the effect of CHKA inhibitors on the uptake of choline and its subsequent incorporation into phosphocholine and lipids.
Materials:
-
HCT116 cells
-
This compound or other test compounds
-
[3H]-choline
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed HCT116 cells in appropriate culture plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or other inhibitors for a specified period (e.g., 24 hours).
-
Radiolabeling: Add [3H]-choline to the culture medium and incubate for a defined time (e.g., 1 hour).
-
Cell Lysis and Fractionation:
-
Wash the cells with ice-cold PBS to remove extracellular [3H]-choline.
-
Lyse the cells and separate the aqueous (containing phosphocholine) and organic (containing lipids) phases using a methanol/chloroform extraction method.
-
-
Quantification:
-
Measure the radioactivity in the aqueous and organic fractions using a scintillation counter.
-
Normalize the counts to the total protein content in each sample.
-
-
Data Analysis: Calculate the percentage of [3H]-choline uptake, phosphocholine formation, and lipid incorporation relative to untreated control cells.
In Vitro CHKA Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of CHKA.
Materials:
-
Recombinant human CHKA enzyme
-
This compound or other test compounds
-
ATP
-
Choline
-
Reaction buffer
-
Method for detecting product formation (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the recombinant CHKA enzyme, reaction buffer, and varying concentrations of the test compound.
-
Initiate Reaction: Add ATP and choline to the reaction mixture to start the enzymatic reaction.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop Reaction and Detection: Terminate the reaction and quantify the amount of product (phosphocholine or ADP) formed using a suitable detection method.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its cross-validation.
Caption: Experimental workflow for cross-validating the impact of CHKA inhibitors on lipid synthesis.
References
Unveiling the Best Approach for CHKA Knockdown: A Comparative Guide to ICL-CCIC-0019 and RNAi
For researchers, scientists, and drug development professionals investigating the role of Choline (B1196258) Kinase Alpha (CHKA) in cellular processes and as a therapeutic target, the choice of knockdown methodology is critical. This guide provides an objective comparison between the small molecule inhibitor ICL-CCIC-0019 and RNA interference (RNAi) technologies for downregulating CHKA expression and activity. We present a comprehensive analysis of their mechanisms, efficacy, and potential off-target effects, supported by available experimental data and detailed protocols to inform your research decisions.
At a Glance: this compound vs. RNAi for CHKA Knockdown
| Feature | This compound | RNA Interference (RNAi) |
| Mechanism of Action | Small molecule competitive inhibitor of CHKA enzymatic activity.[1][2] | Post-transcriptional gene silencing via mRNA degradation.[3][4] |
| Target | CHKA protein. | CHKA mRNA. |
| Mode of Action | Inhibition of choline phosphorylation.[2][5] | Cleavage and degradation of target mRNA.[4] |
| Typical Efficacy | Potent growth inhibition (median GI50 ~1.12 μM in cancer cell lines).[5][6] | Can achieve >90% knockdown of target gene expression.[3] |
| Specificity | Highly selective with minimal off-target kinase effects reported.[7] | Specificity is dependent on siRNA/shRNA sequence design; potential for off-target effects.[8][9] |
| Delivery | Systemic delivery possible (e.g., intraperitoneal injection).[5] | Requires transfection or transduction methods (e.g., lipofection, viral vectors).[10][11] |
| Reversibility | Reversible upon withdrawal of the compound. | Can be transient (siRNA) or stable (shRNA). |
| Ease of Use | Relatively straightforward application to cell cultures or in vivo models. | Requires optimization of delivery protocols and validation of knockdown.[3][10] |
Delving Deeper: Mechanisms of Action
This compound: A Direct Hit on CHKA Activity
This compound is a potent and selective small molecule inhibitor that directly targets the enzymatic activity of Choline Kinase Alpha.[1][2] By acting as a competitive inhibitor of choline, it blocks the phosphorylation of choline to phosphocholine (B91661), the initial and rate-limiting step in the de novo biosynthesis of phosphatidylcholine (PC) via the Kennedy pathway.[2][5][12] PC is a crucial component of cellular membranes, and its synthesis is vital for cell growth, proliferation, and signal transduction.[12][13] The inhibition of CHKA by this compound leads to a depletion of phosphocholine, which in turn induces cell cycle arrest at the G1 phase, endoplasmic reticulum stress, and ultimately apoptosis in cancer cells.[1][5]
RNAi: Silencing the Message
Visualizing the Pathways and Processes
To better understand the distinct approaches of this compound and RNAi, the following diagrams illustrate the CHKA signaling pathway and the experimental workflows for each knockdown method.
Caption: CHKA signaling pathway and the inhibitory action of this compound.
Performance and Efficacy: A Data-Driven Comparison
While direct head-to-head studies are limited, the available data allows for a comparative assessment of the efficacy of this compound and RNAi in downregulating CHKA function.
This compound: Potent Anti-Proliferative Activity
Studies have demonstrated that this compound is a potent inhibitor of cancer cell growth across a wide range of cell lines. The anti-proliferative activity is typically measured by the half-maximal growth inhibitory concentration (GI50).
| Cell Line | GI50 (μM) | Reference |
| NCI-60 Panel (median) | 1.12 | [5][6] |
| HCT116 | ~1.0 | [5] |
| MCF-7 | ~0.5 | [5] |
| A549 | ~2.0 | [16] |
| PC3 | ~1.5 | [16] |
RNAi: High-Efficiency Gene Silencing
The efficacy of RNAi is typically quantified by the percentage of reduction in mRNA or protein levels. While specific data for CHKA knockdown across a panel of cell lines is dispersed throughout the literature, RNAi is well-established to achieve significant knockdown.
| Method | Typical Knockdown Efficiency | Key Considerations |
| siRNA | >90% mRNA reduction | Transient effect, requires optimized transfection.[3] |
| shRNA | Stable, long-term knockdown | Requires vector delivery (e.g., viral), potential for off-target effects. |
Experimental Protocols
This compound Treatment for CHKA Inhibition
This protocol provides a general guideline for treating adherent cell lines with this compound.
Materials:
-
This compound (stored as a stock solution in a suitable solvent, e.g., DMSO, at -80°C)[1]
-
Complete cell culture medium
-
Adherent cells of interest
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., cell lysis buffer for Western blot, reagents for cell viability assays)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of this compound Working Solutions: Thaw the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the existing medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, harvest the cells for analysis. This can include:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the GI50 value.
-
Western Blot Analysis: To assess the levels of downstream signaling proteins.
-
Flow Cytometry: For cell cycle analysis.
-
Metabolomic Analysis: To measure changes in phosphocholine and other metabolites.
-
This protocol outlines a general procedure for transiently knocking down CHKA using siRNA.
Materials:
-
Non-targeting (scrambled) siRNA control
-
Transfection reagent (e.g., lipid-based)
-
Opti-MEM or other serum-free medium
-
Cells of interest
-
Reagents for validating knockdown (e.g., TRIzol for RNA extraction, qPCR reagents, cell lysis buffer for Western blot)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 30-50% confluent at the time of transfection.
-
Preparation of siRNA-Transfection Reagent Complexes:
-
For each well to be transfected, dilute the CHKA siRNA or control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for the time recommended by the manufacturer to allow for complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in a drop-wise manner. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.
-
Validation of Knockdown:
-
Quantitative PCR (qPCR): At 24-48 hours post-transfection, extract total RNA and perform reverse transcription followed by qPCR to quantify the reduction in CHKA mRNA levels compared to the non-targeting control.
-
Western Blot Analysis: At 48-72 hours post-transfection, lyse the cells and perform Western blotting to assess the reduction in CHKA protein levels.
-
-
Phenotypic Assays: Once knockdown is confirmed, perform functional assays to investigate the biological consequences of CHKA depletion.
Choosing the Right Tool for the Job: A Logical Framework
The decision between using this compound and RNAi for CHKA knockdown depends on the specific research question and experimental context.
Caption: A decision-making framework for selecting a CHKA knockdown method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are CHKA inhibitors and how do they work? [synapse.patsnap.com]
- 3. RNAi Four-Step Workflow | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. RNA interference - Wikipedia [en.wikipedia.org]
- 5. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Off-target effects of RNAi correlate with the mismatch rate between dsRNA and non-target mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specificity of RNAi, LNA and CRISPRi as loss-of-function methods in transcriptional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RNA interference: learning gene knock-down from cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNAi Protocol - Creative Biogene [creative-biogene.com]
- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 13. CHKA mediates the poor prognosis of lung adenocarcinoma and acts as a prognostic indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ICL-CCIC-0019 Derivatives for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the choline (B1196258) kinase alpha (CHKA) inhibitor ICL-CCIC-0019 and its derivatives. This document summarizes their performance based on available experimental data, details the underlying experimental protocols, and visualizes the key biological pathways involved.
This compound is a potent and selective inhibitor of choline kinase alpha (CHKA), an enzyme frequently overexpressed in various cancers and a key player in the biosynthesis of phosphatidylcholine, a major component of cell membranes.[1][2] Dysregulation of the CHKA signaling pathway is a hallmark of malignant transformation, making it an attractive target for cancer therapy.[3] This guide explores the performance of this compound and its derivatives: the prodrug CK145, the piperazine-functionalized analog CK146, and the prostate-specific membrane antigen (PSMA)-targeted derivative CK147.[2]
Performance Data at a Glance: A Comparative Analysis
The following tables summarize the in vitro antiproliferative activity and cellular uptake of this compound and its derivatives across various cancer cell lines.
Table 1: Antiproliferative Activity (GI₅₀, µM) of this compound and Derivatives
The half-maximal growth inhibition (GI₅₀) was determined using the Sulforhodamine B (SRB) assay after 72 hours of continuous drug exposure.[4][5]
| Compound | HCT-116 (Colon) | A549 (Lung) | HepG2 (Liver) | Caco-2 (Colon) | 22Rv1 (Prostate) | C4-2B (Prostate) | LNCaP (Prostate) | PC3 (Prostate) |
| This compound | ~0.5 | ~0.5 | ~0.5 | ~0.5 | ~0.6 | ~0.6 | ~0.6 | ~0.6 |
| CK145 | ~5.0 | ~5.0 | ~5.0 | >10 | - | - | - | - |
| CK146 | ~2.5 | ~2.5 | ~0.21 | ~2.5 | ~3.8 | ~3.8 | ~3.8 | ~3.8 |
| CK147 | >50 | - | - | - | ~66.7 | ~66.7 | ~66.7 | ~66.7 |
Data compiled from multiple sources.[4][6] Note: A lower GI₅₀ value indicates higher antiproliferative activity.
Table 2: Cellular Uptake of this compound and Derivatives in HCT-116 Cells
Cellular uptake was quantified by High-Performance Liquid Chromatography (HPLC) after incubation with the respective compounds.[6]
| Compound | Uptake at 1 hour (% of initial drug amount) | Uptake at 2 hours (% of initial drug amount) |
| This compound | ~2-fold higher than CK145 | ~2-fold higher than CK145 |
| CK145 | Data not available for direct comparison | Data not available for direct comparison |
Note: A direct quantitative comparison for all four compounds from a single study is not available. The data indicates that the parent compound, this compound, exhibits significantly higher cellular uptake compared to its prodrug derivative CK145 in HCT-116 cells.[6] Another study showed that this compound and CK146 had comparable uptake, while a different derivative, CK148, showed higher uptake.[6]
Key Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.
Sulforhodamine B (SRB) Assay for Antiproliferative Activity
This colorimetric assay measures cell proliferation and cytotoxicity based on the binding of SRB dye to cellular proteins.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and its derivatives
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the compounds (this compound, CK145, CK146, CK147) and incubate for 72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ values.
Cellular Uptake Assay using HPLC
This method quantifies the intracellular concentration of the compounds.
Materials:
-
24-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and its derivatives
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and allow them to adhere overnight.
-
Compound Incubation: Treat cells with a known concentration of each compound for specific time points (e.g., 1 and 2 hours).
-
Cell Washing: After incubation, wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Cell Lysis: Add lysis buffer to each well to lyse the cells and release the intracellular contents.
-
Sample Preparation: Collect the cell lysates and centrifuge to pellet cell debris. Collect the supernatant containing the intracellular compound.
-
HPLC Analysis: Inject a known volume of the supernatant into the HPLC system. The compound is separated on a column and detected.
-
Quantification: Determine the concentration of the compound in the lysate by comparing the peak area to a standard curve of known concentrations. Normalize the intracellular drug concentration to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway targeted by this compound and its derivatives, as well as the experimental workflows.
Caption: CHKA Signaling Pathway and Inhibition by this compound Derivatives.
Caption: Workflow for Key In Vitro Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Replicating ICL-CCIC-0019 Findings: A Comparative Guide to Choline Kinase Alpha Inhibition in Different Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pioneering choline (B1196258) kinase alpha (CHKA) inhibitor, ICL-CCIC-0019, with its derivatives and other relevant compounds. The objective is to facilitate the replication and extension of key experimental findings in various laboratory environments. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes critical biological pathways and workflows to ensure clarity and reproducibility.
Comparative Performance of CHKA Inhibitors
The anti-proliferative activity of this compound and its analogues has been evaluated across multiple cancer cell lines. The following tables summarize the 50% growth inhibition (GI₅₀) values, providing a direct comparison of their potency.
Table 1: Anti-proliferative Activity (GI₅₀, µM) of this compound and its Derivatives
| Compound | HCT-116 | A549 | HepG2 | Caco-2 | Mean GI₅₀ (four cell lines) |
| This compound | 0.5 ± 0.02 | 0.5 ± 0.02 | 0.5 ± 0.02 | 0.5 ± 0.02 | 0.5 ± 0.02 [1] |
| CK145 | - | - | - | - | 5.0 ± 0.3 [1] |
| CK146 | - | - | 0.21 ± 0.01 | - | 2.5 ± 0.3 [1] |
Data represents the mean ± standard deviation.
Table 2: Comparative Potency of Various CHKA Inhibitors
| Compound | IC₅₀ (CHKA activity) | Notes |
| This compound | 0.27 ± 0.06 µM[1][2] | Highly selective, choline-competitive small-molecule.[2] |
| MN58B | Equipotent to this compound[2] | - |
| CK37 | >500 times less potent than this compound[2] | - |
| RSM-932A | - | Has entered Phase I clinical trials.[3][4] |
Key Experimental Protocols
To ensure the reproducibility of the findings related to this compound and its analogues, detailed methodologies for key experiments are provided below.
Anti-proliferative Activity Assessment (Sulforhodamine B Assay)
This assay determines the effect of compounds on cell growth.
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, A549, HepG2, Caco-2) are seeded in 96-well plates at an appropriate density and incubated overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, CK145, CK146) for a specified period (e.g., 72 hours).
-
Cell Fixation: After incubation, cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.
-
Absorbance Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is read at a specific wavelength (e.g., 510 nm) using a plate reader.
-
Data Analysis: The GI₅₀ values are calculated from the dose-response curves.
Cellular Uptake Studies (High-Performance Liquid Chromatography)
This method quantifies the amount of a compound taken up by cells.
-
Cell Culture and Treatment: Cells (e.g., HCT-116) are seeded and incubated overnight. They are then treated with the test compounds for various time points (e.g., 1 and 2 hours).
-
Cell Lysis: After treatment, cells are washed and lysed to release the intracellular contents.
-
Sample Preparation: The cell lysates are processed to precipitate proteins. The supernatant is then filtered.
-
HPLC Analysis: The prepared samples are analyzed using an HPLC system to determine the intracellular concentration of the compound. The amount of drug is normalized to the total protein content in each sample, determined by a BCA assay.[1]
In Vivo Antitumor Activity (Xenograft Model)
This experiment evaluates the efficacy of the compound in a living organism.
-
Tumor Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice.
-
Treatment Administration: Once tumors reach a palpable size, mice are treated with the compound (e.g., this compound at 10 mg/kg via intraperitoneal injection) or a vehicle control.[2]
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Pharmacokinetic Analysis: Blood samples are collected at different time points after drug administration to determine the plasma concentration of the compound.[2]
Visualizing the Mechanisms of Action
The following diagrams illustrate the key pathways and experimental processes involved in the evaluation of this compound and its alternatives.
References
- 1. mdpi.com [mdpi.com]
- 2. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Is choline kinase alpha a drug target for obesity? [frontiersin.org]
- 4. Choline Kinase α Inhibitors MN58b and RSM932A Enhances the Antitumor Response to Cisplatin in Lung Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
ICL-CCIC-0019: A Novel Choline Kinase Inhibitor Demonstrates Potent Preclinical Efficacy Compared to Standard Chemotherapy
For Immediate Release
[City, State] – December 15, 2025 – Preclinical data reveals that ICL-CCIC-0019, a novel small molecule inhibitor of choline (B1196258) kinase alpha (CHKα), exhibits significant anti-cancer efficacy, presenting a potential new therapeutic avenue for various solid tumors. This comparison guide provides an objective analysis of this compound's performance against standard-of-care chemotherapy regimens in relevant cancer types, supported by available experimental data.
Executive Summary
This compound distinguishes itself from traditional chemotherapies through its targeted mechanism of action, which disrupts cellular metabolism and membrane synthesis, leading to cancer cell death. In preclinical studies, this compound has demonstrated potent growth inhibition across a broad range of cancer cell lines and significant tumor growth inhibition in a colon cancer xenograft model. While direct comparative clinical data is not yet available, this guide synthesizes the existing preclinical evidence to offer a comparative perspective for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
Standard chemotherapies largely function by inducing widespread DNA damage or interfering with the machinery of cell division, affecting all rapidly dividing cells. In contrast, this compound employs a more targeted approach by inhibiting CHKα, an enzyme overexpressed in many cancers and crucial for the synthesis of phosphatidylcholine, a key component of cell membranes. This inhibition leads to a cascade of cellular stress, including G1 cell cycle arrest, apoptosis, and a novel, profound impact on mitochondrial function.[1][2][3]
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
Standard Chemotherapy Mechanisms
Caption: Mechanisms of action for standard chemotherapies.
Comparative Efficacy Data
In Vitro Antiproliferative Activity
This compound has been screened against the NCI-60 panel of human cancer cell lines, demonstrating broad-spectrum antiproliferative activity with a median GI50 (50% growth inhibition) of 1.12 µM.[1] The compound was particularly potent against breast and non-small cell lung cancer cell lines.[1] While a comprehensive head-to-head comparison of GI50 values for all standard chemotherapy regimens across the full NCI-60 panel is not publicly available in a consolidated format, the following table presents available data for this compound and key standard-of-care agents in relevant cell lines.
| Compound/Regimen | Cancer Type | Cell Line | GI50 (µM) |
| This compound | Colon | HCT-116 | 0.64[3] |
| Non-Small Cell Lung | A549 | 0.38[3] | |
| Median (NCI-60) | - | 1.12 [1] | |
| FOLFOX (5-FU + Oxaliplatin) | Colon | HCT-116 | ~25 (for 50% growth inhibition with 50 µM 5-FU + 1.25 µM oxaliplatin)[4] |
| Doxorubicin | Breast | - | Data not directly comparable from searches |
| Cisplatin | Non-Small Cell Lung | - | Data not directly comparable from searches |
Note: Direct comparison of GI50 values can be influenced by variations in experimental protocols. The data for FOLFOX represents a combined drug effect.
In Vivo Antitumor Activity
In a preclinical xenograft model using the HCT-116 human colon cancer cell line, this compound demonstrated potent antitumor activity.[5] Similarly, standard chemotherapy regimens such as FOLFOX and FOLFIRI have shown efficacy in inhibiting tumor growth in HCT-116 xenograft models.[6][7] Quantitative, directly comparable tumor growth inhibition percentages are not consistently reported across studies, but the available information indicates that both this compound and standard chemotherapies are active in this in vivo model.
Experimental Protocols
This compound HCT-116 Xenograft Study
A summary of the experimental workflow for evaluating the in vivo efficacy of this compound is presented below.
Caption: Experimental workflow for this compound in vivo study.
Methodology:
-
Cell Line: HCT-116 human colorectal carcinoma cells.
-
Animal Model: BALB/c nude mice.
-
Tumor Implantation: 5 x 10^6 HCT-116 cells were subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment and control groups. This compound was administered intraperitoneally (i.p.) at a dose of 5 mg/kg once daily for three consecutive days.[5]
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers. Body weight was monitored as a measure of toxicity. Pharmacodynamic assessment of CHKα inhibition was performed using [18F]-D4-FCH PET imaging.[5]
Standard Chemotherapy Xenograft Protocols (General)
The following represents a generalized protocol for evaluating standard chemotherapies like FOLFOX in a mouse xenograft model.
Methodology:
-
Cell Line: HCT-116 human colorectal carcinoma cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: HCT-116 cells are subcutaneously injected.
-
Treatment: Once tumors are established, mice are treated with regimens such as:
-
FOLFOX-like: Intraperitoneal injections of oxaliplatin (e.g., 6-12 mg/kg) and 5-fluorouracil (e.g., 50-55 mg/kg) weekly for a specified number of weeks.[8][9]
-
FOLFIRI-like: Intraperitoneal injections of irinotecan (e.g., 16-40 mg/kg) and 5-fluorouracil (e.g., 30-55 mg/kg) on a cyclical schedule.[6][8]
-
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the change in tumor volume in treated versus control groups.
Conclusion and Future Directions
The preclinical data for this compound is promising, suggesting a potent and selective anti-cancer agent with a novel mechanism of action. Its efficacy in vitro across a broad panel of cancer cell lines and in an in vivo colon cancer model positions it as a strong candidate for further development. While direct, comprehensive comparative data with standard chemotherapies in identical preclinical models is limited, the available evidence suggests that this compound's potency is comparable to or exceeds that of some standard agents in specific contexts.
Future research should focus on head-to-head preclinical studies under standardized conditions to provide a more definitive comparison. Ultimately, clinical trials will be necessary to determine the true therapeutic potential of this compound and its efficacy and safety profile relative to current standard-of-care chemotherapies in cancer patients.
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Elimination of Colon Cancer Stem-Like Cells by the Combination of Curcumin and FOLFOX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. The combination of 5-FU, leucovorin and CPT-11 (FOLFIRI) prolongs survival through inhibition of metastasis in an orthotopic model of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A zebrafish colorectal xenograft model for chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A surgical orthotopic xenograft approach with immune response for colorectal cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of ICL-CCIC-0019 in Multi-Kinase Screens: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the choline (B1196258) kinase alpha (CHKA) inhibitor, ICL-CCIC-0019, with other kinase inhibitors, supported by experimental data. The focus is on its specificity as determined by multi-kinase screening.
This compound is a potent and selective small-molecule inhibitor of choline kinase alpha (CHKA), an enzyme critical in the phosphatidylcholine synthesis pathway.[1][2] Upregulation of CHKA is a known feature in various cancers, making it a compelling target for therapeutic intervention.[3][4] This guide delves into the specificity of this compound, presenting data from multi-kinase screens and comparing its performance with other relevant compounds.
Multi-Kinase Specificity Profile
A key aspect of any kinase inhibitor's utility is its specificity. High specificity minimizes off-target effects, reducing potential toxicity and leading to a more defined mechanism of action. This compound has demonstrated a high degree of specificity in a multi-kinase panel.
Quantitative Analysis of Kinase Inhibition
To assess its selectivity, this compound was tested against a panel of 131 human kinases at a concentration of 10 μM. The results indicate a low level of off-target activity, with only a few kinases showing significant inhibition.[1]
| Kinase Target | This compound (10 µM) % Inhibition | Alternative Inhibitors | % Inhibition (Concentration) |
| Primary Target: CHKA | Potent Inhibition (IC50: 0.27 ± 0.06 µM)[5] | MN58B | - |
| CK37 | - | ||
| Off-Target Kinases | |||
| Insulin-like growth factor 1 receptor (IGF-1R) | 35 ± 7%[1] | ||
| Mitogen-activated protein kinase-activated protein kinase 3 (MAPKAPK3) | >20%[1] | ||
| v-erb-b2 erythroblastic leukemia viral oncogene homolog 4 (HER4) | 21 ± 7%[3] | ||
| Other kinases in the 131-kinase panel | ≤ 20%[1] |
Data for MN58B and CK37 percent inhibition at a specific concentration against the same kinase panel was not available in the searched literature. They are listed as known CHKA inhibitors for comparative context.
Newer derivatives of this compound, such as CK14 and CK146, have also been evaluated for their activity against CHKA.[6]
| Compound | % Inhibition of CHKA |
| This compound | 53%[6] |
| CK14 | 77%[6] |
| CK146 | 69%[6] |
Experimental Protocols
The following are summaries of the key experimental methodologies used to assess the specificity and efficacy of this compound.
Multi-Kinase Specificity Screen
The kinase selectivity of this compound was determined using a commercially available kinase profiling service.
-
Assay Principle: The assay typically involves measuring the ability of the test compound to inhibit the phosphorylation of a substrate by a panel of purified kinases. This is often done using radiometric assays (e.g., ³³P-ATP) or fluorescence-based assays.
-
Compound Concentration: this compound was tested at a concentration of 10 μM.[1][5]
-
Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a vehicle control. A lower percentage indicates greater inhibition.
Enzymatic Inhibition Assay (CHKA)
The potency of this compound against its primary target, CHKA, was determined using an enzymatic assay.
-
Enzyme: Recombinant human Δ49N CHKA2 was used.[3]
-
Substrates: The assay measures the phosphorylation of choline using ATP as the phosphate (B84403) donor.
-
Detection: The production of phosphocholine (B91661) can be quantified, often using a coupled enzymatic reaction that results in a detectable signal (e.g., colorimetric or fluorescent).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by measuring the enzyme's activity across a range of inhibitor concentrations. This compound was found to be competitive with choline but not with ATP.[1]
Cellular Proliferation Assay (Sulforhodamine B Assay)
The anti-proliferative effects of this compound on cancer cell lines were assessed using the Sulforhodamine B (SRB) assay.
-
Cell Lines: A panel of human cancer cell lines (e.g., NCI-60) and normal cell lines were used.[2][3]
-
Treatment: Cells were treated with various concentrations of this compound for a specified period (e.g., 72 hours).[7]
-
Assay Principle: The SRB assay is a colorimetric assay that measures total cellular protein content, which is proportional to the number of viable cells.
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) is determined from the dose-response curves. This compound showed a median GI50 of 1.12 μM across a panel of 60 cancer cell lines, while having minimal effect on normal cells.[2][5]
Visualizing the Scientific Context
To better understand the experimental workflow and the biological pathway in which this compound acts, the following diagrams are provided.
Caption: Workflow for assessing kinase inhibitor specificity and potency.
Caption: Simplified choline phosphorylation pathway and the inhibitory action of this compound.
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth. [spiral.imperial.ac.uk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for ICL-CCIC-0019
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) and officially mandated disposal procedures for the research compound ICL-CCIC-0019 are not publicly available. This is common for novel research chemicals. Therefore, the following guidance is based on established best practices for the handling and disposal of potentially hazardous small molecule inhibitors and cytotoxic agents in a laboratory setting.[1][2]
Researchers, scientists, and drug development professionals must treat this compound as a potentially hazardous chemical of unknown toxicity. It is imperative to consult and strictly follow your institution's Environmental Health and Safety (EHS) department's specific protocols.[1] This guide provides a procedural framework to ensure the safety of laboratory personnel and compliance with general regulatory standards.
Essential Safety and Handling
Given that this compound is a choline (B1196258) kinase α (CHKα) inhibitor that induces apoptosis in cancer cell lines, it should be handled as a cytotoxic compound.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.[1] For handling cytotoxic agents, double gloving may be recommended.[5]
-
Ventilation: All handling of the compound, including weighing, reconstitution, and aliquoting, should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1]
-
Spill Response: Have a cytotoxic spill kit readily available. In the event of a spill, evacuate the area and follow your institution's specific procedures for hazardous chemical spills.[5]
Stability and Storage Data
Proper storage is critical for chemical integrity and safety. While disposal-specific quantitative data is unavailable, the following storage conditions for this compound stock solutions have been reported.
| Storage Temperature | Recommended Duration | Storage Conditions |
| -80°C | Up to 6 months | Sealed storage, away from moisture and light.[6] |
| -20°C | Up to 1 month | Sealed storage, away from moisture and light.[6] |
Protocol for Proper Disposal of this compound
This protocol outlines a general, compliant procedure for the disposal of this compound and associated contaminated materials.
Objective:
To safely collect, segregate, and dispose of all waste streams contaminated with this compound in accordance with hazardous waste regulations.
Materials:
-
Designated hazardous waste containers (liquid and solid)
-
Hazardous waste labels
-
Appropriate PPE (lab coat, safety goggles, dual-layer chemically resistant gloves)
-
Chemical fume hood
-
Sealing materials for containers (e.g., screw caps, lids)
Procedure:
1. Waste Segregation at the Point of Generation:
-
Proper segregation is mandatory to ensure safe and compliant disposal.[2] Do not mix incompatible waste streams.
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof hazardous waste container.[1] This includes:
-
Solid Waste: Collect all materials contaminated with this compound in a separate, clearly labeled hazardous waste container for solids.[1] This includes:
-
Contaminated PPE (gloves, disposable lab coats).
-
Weighing paper, pipette tips, tubes, and vials.
-
Contaminated bench paper and wipes used for cleaning.
-
2. Container Management:
-
Compatibility: Use containers that are chemically compatible with the waste being collected (e.g., high-density polyethylene (B3416737) or glass for organic solvents).[1][3]
-
Labeling: Immediately label all waste containers with a hazardous waste tag.[9][10] The label must include:
-
The full chemical name: "this compound" and any solvents.
-
The words "Hazardous Waste."
-
The date accumulation started.
-
The Principal Investigator's name and lab location.[1]
-
-
Closure: Keep waste containers securely closed except when actively adding waste.[11]
3. On-Site Accumulation:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1][11]
-
The SAA must be at or near the point of waste generation.[11]
-
Ensure the SAA has secondary containment to capture any potential leaks.[1]
4. Decontamination of "Empty" Containers:
-
A container that held a hazardous chemical is not truly empty until it has been properly decontaminated.
-
For acutely toxic chemicals, triple rinsing or an equivalent method is required.[8]
-
Collect the first rinsate as hazardous liquid waste. Subsequent rinses may be permissible for sewer disposal depending on institutional policy, but for a compound of unknown environmental impact, collecting all rinses is the most prudent approach.[7][8]
-
After decontamination, deface the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.
5. Arranging for Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[6][10]
-
When the waste container is approximately three-quarters full, securely seal it.[2]
-
Follow your institution's specific procedures to request a chemical waste pickup from the EHS department.[1][11]
-
The ultimate disposal method for cytotoxic waste is typically high-temperature incineration.[4]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and logical flow for the proper disposal of a research chemical like this compound.
Caption: Figure 1: Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. youtube.com [youtube.com]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. gzlabfurniture.com [gzlabfurniture.com]
- 10. Biotechnology Lab Safety and Waste Disposal [fishersci.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling ICL-CCIC-0019
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of ICL-CCIC-0019, a potent choline (B1196258) kinase α (CHKα) inhibitor used in cancer research.[1][2][3] Given that a specific Safety Data Sheet (SDS) is not publicly available, the following guidance is based on standard laboratory practices for handling potent, biologically active small molecule compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure during handling. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Receiving & Storage | Nitrile or Neoprene | Safety Glasses | Standard Lab Coat | Not generally required |
| Weighing (Solid Form) | Double-gloved (Nitrile or Neoprene) | Safety Goggles | Standard Lab Coat | N95/P100 Respirator or use in a certified chemical fume hood |
| Solution Preparation | Double-gloved (Nitrile or Neoprene) | Safety Goggles | Standard Lab Coat | Use in a certified chemical fume hood |
| Cell Culture/Animal Dosing | Nitrile or Neoprene | Safety Glasses | Standard Lab Coat | Use in a biological safety cabinet (BSC) |
| Waste Disposal | Nitrile or Neoprene | Safety Goggles | Standard Lab Coat | Use in a certified chemical fume hood |
Operational Plan: From Receipt to Disposal
A systematic approach is essential for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound in your chemical inventory.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage for stock solutions is at -80°C for up to 6 months or -20°C for up to 1 month, protected from moisture and light.[1]
2. Preparation of Stock and Working Solutions:
-
Engineering Controls: All weighing of the powdered compound and preparation of initial stock solutions should be performed in a certified chemical fume hood to minimize inhalation risk.
-
Weighing:
-
Don appropriate PPE, including double gloves and respiratory protection if not in a fume hood.
-
Use a dedicated, calibrated balance.
-
Handle the powder carefully to avoid generating dust.
-
-
Solubilization: this compound is typically dissolved in solvents like DMSO to create a stock solution.[1] Add the solvent slowly to the powdered compound.
3. Experimental Use:
-
For cell culture experiments, subsequent dilutions of the stock solution should be performed in a biological safety cabinet (BSC) to maintain sterility and operator safety.
-
For animal studies, ensure all dosing procedures are conducted in accordance with approved institutional animal care and use committee (IACUC) protocols and utilize appropriate containment to prevent exposure.[3]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats), weigh boats, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions and contaminated media should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
-
-
Sharps:
-
Needles and syringes used for dosing should be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.
-
Experimental Protocols Cited
The primary use of this compound in the cited literature is as a CHKα inhibitor in cancer cell lines and animal xenograft models.[3][4]
General Protocol for In Vitro Cell Treatment:
-
Cell Seeding: Plate cells (e.g., HCT116 human colon carcinoma cells) at the desired density in appropriate culture vessels and allow them to adhere overnight.[3]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).[3][4]
-
Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell cycle analysis, apoptosis assays, or metabolic studies.[3][4]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor this compound | MDPI [mdpi.com]
- 3. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
